molecular formula C9H9Cl2NO B595897 3-(2,5-Dichlorophenoxy)azetidine CAS No. 1236862-29-5

3-(2,5-Dichlorophenoxy)azetidine

Cat. No.: B595897
CAS No.: 1236862-29-5
M. Wt: 218.077
InChI Key: GZYSYZVWBGMCCF-UHFFFAOYSA-N
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Description

3-(2,5-Dichlorophenoxy)azetidine is a halogenated azetidine derivative that serves as a valuable synthetic intermediate and pharmacologically active scaffold in medicinal chemistry research. This compound features a four-membered azetidine ring, a strained nitrogen-containing heterocycle known to impart favorable pharmacokinetic properties and target binding in drug discovery efforts . The 2,5-dichlorophenoxy substituent contributes to the molecule's lipophilicity and influences its electronic properties, which can be critical for interactions with biological targets . This chemical scaffold is of significant interest in neuroscience research. Structurally related azetidine derivatives have been investigated as modulators of cortical catecholaminergic neurotransmission, indicating potential research applications for cognitive disorders, schizophrenia, and anxiety . The compound's mechanism of action is hypothesized to involve interactions with specific enzymes and receptors; the dichlorophenoxy group may influence enzyme activity, while the azetidine ring can participate in key binding interactions that modulate cellular pathways . In synthetic chemistry, 3-(2,5-Dichlorophenoxy)azetidine acts as a versatile building block for constructing more complex molecules. Its synthetic utility is enhanced by modern catalytic methods for azetidine ring formation, such as the La(OTf)3-catalyzed intramolecular regioselective aminolysis of epoxy amines . Researchers can further functionalize the azetidine nitrogen atom to explore structure-activity relationships or create diverse chemical libraries for screening . This product is provided for chemical and biological research purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,5-dichlorophenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c10-6-1-2-8(11)9(3-6)13-7-4-12-5-7/h1-3,7,12H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYSYZVWBGMCCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(2,5-Dichlorophenoxy)azetidine CAS number 1220028-33-0

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1220028-33-0 Compound Class: 3-Aryloxyazetidine / Saturated N-Heterocycle Primary Application: Fragment-Based Drug Discovery (FBDD), Lead Optimization (Scaffold Hopping)

Part 1: Executive Summary & Chemical Architecture

The Azetidine Advantage in Medicinal Chemistry

3-(2,5-Dichlorophenoxy)azetidine represents a high-value "privileged scaffold" in modern drug design. As the pharmaceutical industry shifts from flat, aromatic-heavy structures to those with higher


 character (Fsp3), the azetidine ring has emerged as a superior bioisostere for larger saturated heterocycles like pyrrolidine and piperidine.[1]

This specific building block (CAS 1220028-33-0) combines two strategic design elements:

  • The Azetidine Core: A strained 4-membered ring that lowers molecular weight (MW) and alters the exit vectors of substituents compared to 5- or 6-membered rings, often improving metabolic stability.

  • The 2,5-Dichlorophenoxy Moiety: The ether linkage provides rotational flexibility, while the dichlorophenyl group serves as a lipophilic anchor. Crucially, the chlorine atoms at positions 2 and 5 block common sites of CYP450-mediated oxidative metabolism, extending the half-life of the parent molecule.

Physicochemical Profile

The following data characterizes the hydrochloride salt form, which is the standard for stability and handling.

PropertyValue / DescriptionStrategic Implication
Molecular Formula

Low MW fragment (<250 Da) ideal for FBDD.
Ring Strain ~26 kcal/molHigh reactivity for functionalization; unique geometry.
Basicity (pKa) ~10.5 (Parent Amine)Highly basic secondary amine; likely protonated at physiological pH.
LogP (Predicted) 2.8 - 3.2Moderate lipophilicity driven by the dichlorophenyl group; good CNS penetration potential.
Topological Polar Surface Area ~21 ŲExcellent membrane permeability.

Part 2: Synthetic Methodologies & Optimization

The synthesis of 3-aryloxyazetidines requires overcoming the steric strain of the four-membered ring. Two primary routes are validated for this CAS: the Mitsunobu Coupling (preferred for discovery scale) and Nucleophilic Displacement (preferred for scale-up).

Protocol A: Mitsunobu Coupling (Discovery Scale)

This route utilizes N-Boc-3-hydroxyazetidine and 2,5-dichlorophenol. It is favored for its mild conditions and stereochemical control (inversion of configuration if chiral starting materials are used).

Reagents:

  • N-Boc-3-hydroxyazetidine (1.0 equiv)

  • 2,5-Dichlorophenol (1.1 equiv)

  • Triphenylphosphine (

    
    , 1.2 equiv)
    
  • Diisopropyl azodicarboxylate (DIAD, 1.2 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Preparation: Dissolve N-Boc-3-hydroxyazetidine, 2,5-dichlorophenol, and

    
     in anhydrous THF under 
    
    
    
    atmosphere. Cool to 0°C.
  • Addition: Add DIAD dropwise over 20 minutes. The reaction is exothermic; maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow to warm to room temperature (RT) and stir for 12–16 hours. Monitor by LC-MS for the disappearance of the phenol.

  • Workup: Concentrate in vacuo. Triturate with diethyl ether/hexane to precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate via flash chromatography (SiO2, Hexane/EtOAc).

  • Deprotection: Dissolve the intermediate in

    
     and add 
    
    
    
    in dioxane (10 equiv). Stir 2 hours. Evaporate volatiles to yield 3-(2,5-Dichlorophenoxy)azetidine Hydrochloride .
Protocol B: Nucleophilic Displacement ( )

For larger batches (>10g), the Mitsunobu byproducts (TPPO) are difficult to remove. An


 displacement using a mesylate is superior.
  • Mesylation: Treat N-Boc-3-hydroxyazetidine with methanesulfonyl chloride (MsCl) and

    
     in DCM to generate the mesylate.
    
  • Displacement: React the mesylate with 2,5-dichlorophenol and

    
     (Cesium Carbonate) in DMF at 80°C.
    
  • Deprotection: Acidic cleavage of the Boc group as described above.

Visualization: Synthetic Pathways

The following diagram illustrates the decision logic between the two synthetic routes.

Synthesis_Workflow Start Target: 3-(2,5-Dichlorophenoxy)azetidine Precursor N-Boc-3-Hydroxyazetidine Start->Precursor Retrosynthesis Decision Scale & Purity Req? Precursor->Decision RouteA Route A: Mitsunobu (Reagents: PPh3, DIAD, Phenol) Decision->RouteA < 5g (Discovery) RouteB Route B: SN2 Displacement (Reagents: MsCl, Cs2CO3, Phenol) Decision->RouteB > 10g (Process) Intermed Intermediate: N-Boc-3-(2,5-dichlorophenoxy)azetidine RouteA->Intermed RouteB->Intermed Deprotect Deprotection (4M HCl/Dioxane or TFA) Intermed->Deprotect Final Final Product (HCl Salt) Deprotect->Final

Caption: Figure 1. Synthetic decision matrix comparing Mitsunobu and SN2 displacement routes for CAS 1220028-33-0.

Part 3: Strategic Applications in Drug Design

Bioisosterism and Scaffold Hopping

In medicinal chemistry, 3-aryloxyazetidines are often deployed to replace 3-aryloxypyrrolidines or 4-aryloxypiperidines. This substitution typically results in:

  • Reduced Lipophilicity (LogD): The smaller ring usually lowers the overall lipophilicity compared to piperidine, improving solubility.

  • Vector Modification: The bond angle of the azetidine (approx. 90°) creates a distinct vector for the ether linkage compared to the 109.5° of a 6-membered ring. This can fine-tune the positioning of the dichlorophenyl group in a hydrophobic pocket.

Metabolic Stability (The Chlorine Effect)

The 2,5-dichloro substitution pattern is non-trivial.

  • Blockade: Unsubstituted phenyl rings are prone to hydroxylation at the para (4) position.

  • Steric Shielding: The chlorine at position 2 sterically hinders hydrolysis of the ether bond.

  • Lipophilicity: The chlorines increase CNS penetration, making this scaffold highly relevant for targets like Voltage-Gated Sodium Channels (Nav1.7) or Monoamine Transporters .

Visualization: Lead Optimization Logic

Lead_Optimization Problem Lead Compound Issue: High Clearance / Poor Solubility Piperidine Original Scaffold: 4-Aryloxypiperidine Problem->Piperidine Strategy Scaffold Hop Strategy Azetidine New Scaffold: 3-Aryloxyazetidine Strategy->Azetidine Ring Contraction Piperidine->Strategy Result1 Lower MW (-28 Da) Azetidine->Result1 Result2 Altered Exit Vector Azetidine->Result2 Result3 Reduced CYP Liability Azetidine->Result3 Target Improved Lead Candidate Result1->Target Result2->Target Result3->Target

Caption: Figure 2. Strategic logic for substituting piperidine scaffolds with azetidine cores to improve physicochemical properties.

Part 4: Handling, Stability, and Safety

Storage Protocols
  • Form: Always store as the Hydrochloride (HCl) salt . The free base is a secondary amine that can absorb

    
     from the air (forming carbamates) and is hygroscopic.
    
  • Temperature: Store at -20°C for long-term; 2-8°C is acceptable for active use.

  • Atmosphere: Store under Argon or Nitrogen.

Safety Considerations
  • Skin Sensitization: Like many benzylic-type amines and halogenated aromatics, this compound should be treated as a potential skin sensitizer.

  • Reactivity: Avoid contact with strong oxidizing agents. The secondary amine is nucleophilic; protect with Boc/Cbz/Fmoc immediately if not performing a reaction directly on the nitrogen.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 49802871 (Related 3-aryloxyazetidine structures). Retrieved from [Link]

  • Lowe, M. et al. (2021). Azetidines of pharmacological interest: Synthesis and biological activity.[2] PubMed. Retrieved from [Link]

  • Organic Chemistry Portal (2024). Synthesis of Azetidines: Methodologies and Protocols. Retrieved from [Link]

  • ResearchGate (2022). Examples of an azetidine-based bioisostere for a piperidine ring. Retrieved from [Link]

Sources

Comprehensive Structural and Functional Analysis of 3-(2,5-Dichlorophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(2,5-Dichlorophenoxy)azetidine represents a specialized heterocyclic scaffold bridging the domains of medicinal chemistry and agrochemical development. Structurally, it consists of a strained four-membered azetidine ring linked via an ether bridge to a lipophilic 2,5-dichlorophenyl moiety.

In drug discovery, this molecular architecture serves as a rigidified bioisostere of the flexible propylamine chain found in classical monoamine transporter inhibitors (e.g., atomoxetine, fluoxetine). The azetidine ring restricts conformational freedom, potentially enhancing selectivity for the Norepinephrine Transporter (NET) by locking the pharmacophore into a bioactive conformation. Conversely, in agrochemistry, the compound functions as a mimic of phenoxyacetic acid herbicides (auxin analogs), where the azetidine nitrogen provides metabolic stability and unique transport properties in plant tissues.

Molecular Architecture & Electronic Profile

Structural Dynamics

The core of the molecule is the azetidine ring, which possesses significant ring strain (~25 kcal/mol).[1] Unlike planar cyclobutane, the azetidine ring adopts a puckered conformation to minimize torsional strain and 1,3-diaxial interactions.

  • Puckering Angle: The ring typically puckers by 25–35°.

  • Substituent Orientation: The bulky 2,5-dichlorophenoxy group at the C3 position prefers the equatorial orientation to minimize steric repulsion with the azetidine protons.

  • Nitrogen Center: The secondary amine nitrogen is the primary basic center. At physiological pH (7.4), it exists predominantly in the protonated cationic form (

    
    ), which is critical for electrostatic anchoring to aspartate residues in target proteins (e.g., Asp75 in NET).
    
Electronic Distribution (2,5-Dichloro Effect)

The 2,5-dichlorophenyl ring creates a specific electronic signature:

  • Ortho-Chlorine (C2): Provides steric bulk near the ether linkage, restricting rotation around the

    
     bond. This "ortho-effect" forces the phenyl ring out of coplanarity with the ether linkage.
    
  • Meta-Chlorine (C5): Increases the lipophilicity without imposing significant steric hindrance near the binding core.

  • Inductive Effect: Both chlorine atoms are electron-withdrawing (

    
    ), reducing the electron density of the phenyl ring. This lowers the pKa of the ether oxygen, making the phenoxy group a better leaving group in metabolic degradation pathways compared to unsubstituted analogs.
    

Chemical Synthesis Protocols

The synthesis of 3-(2,5-Dichlorophenoxy)azetidine requires navigating the high ring strain of the azetidine scaffold. The most robust route utilizes a Mitsunobu Coupling strategy, which avoids the harsh conditions of nucleophilic aromatic substitution that might degrade the strained ring.

Synthesis Pathway Visualization

SynthesisPathway SM1 N-Boc-3-hydroxyazetidine (Starting Material) Reagents DIAD, PPh3 (Mitsunobu) SM1->Reagents SM2 2,5-Dichlorophenol (Nucleophile) SM2->Reagents Inter N-Boc-3-(2,5-dichlorophenoxy)azetidine (Intermediate) Reagents->Inter 0°C to RT, 12h Deprotect TFA / DCM (Deprotection) Inter->Deprotect Product 3-(2,5-Dichlorophenoxy)azetidine (Final Product) Deprotect->Product Quant. Yield

Figure 1: Two-step synthetic route via Mitsunobu coupling followed by acid-mediated deprotection.[2]

Detailed Experimental Protocol
Step 1: Mitsunobu Coupling

Objective: Form the ether linkage while preserving the N-Boc protection.

  • Reagents:

    • tert-Butyl 3-hydroxyazetidine-1-carboxylate (1.0 equiv)

    • 2,5-Dichlorophenol (1.1 equiv)

    • Triphenylphosphine (

      
      , 1.2 equiv)
      
    • Diisopropyl azodicarboxylate (DIAD, 1.2 equiv)

    • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve N-Boc-3-hydroxyazetidine, 2,5-dichlorophenol, and

      
       in anhydrous THF under an inert atmosphere (
      
      
      
      or Ar).
    • Cool the solution to 0°C in an ice bath.

    • Add DIAD dropwise over 20 minutes. Note: Exothermic reaction; control addition rate to maintain low temp.

    • Allow the mixture to warm to room temperature and stir for 12–16 hours.

    • Workup: Concentrate the solvent in vacuo. Redissolve the residue in Ethyl Acetate (EtOAc) and wash with 1N NaOH (to remove unreacted phenol) followed by brine.

    • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product, tert-butyl 3-(2,5-dichlorophenoxy)azetidine, is typically a colorless oil.

Step 2: N-Boc Deprotection

Objective: Liberate the secondary amine.

  • Reagents:

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the intermediate from Step 1 in DCM (0.1 M concentration).

    • Add TFA (10–20 equiv) slowly at 0°C.

    • Stir at room temperature for 2 hours. Monitor by TLC (disappearance of starting material).

    • Workup: Concentrate in vacuo to remove excess TFA.

    • Free Base Generation: Redissolve the TFA salt in DCM and wash with saturated

      
       solution. Dry the organic layer over 
      
      
      
      and concentrate.
    • Final Product: 3-(2,5-Dichlorophenoxy)azetidine (usually a pale yellow oil or low-melting solid).

Physicochemical Profiling

The following data summarizes the predicted and experimental properties of the free base.

PropertyValueContext/Implication
Molecular Formula

MW: 218.08 g/mol
LogP (Octanol/Water) 2.6 – 2.9Moderate lipophilicity; likely CNS penetrant.
pKa (Basic N) 9.2 ± 0.5Predominantly ionized (

) at physiological pH.
H-Bond Donors 1Secondary amine (NH).
H-Bond Acceptors 2Ether oxygen + Amine nitrogen.
Topological Polar Surface Area (TPSA) ~21 ŲFavorable for Blood-Brain Barrier (BBB) crossing.
Rotatable Bonds 2

and

.

Pharmacological Applications & SAR

Norepinephrine Transporter (NET) Inhibition

The 3-aryloxyazetidine scaffold is a "constrained analog" of the phenoxyphenylpropylamine class of antidepressants (e.g., Atomoxetine).

  • Binding Mechanism:

    • The Azetidine Nitrogen mimics the terminal amine of atomoxetine, forming an ionic bond with the aspartate residue (Asp75) in the NET binding pocket.

    • The 2,5-Dichlorophenyl ring occupies the hydrophobic S1 pocket. The 2-chloro substituent provides a steric lock that prevents free rotation, potentially increasing binding affinity by reducing the entropic penalty upon binding.

    • Selectivity: The rigid azetidine ring often improves selectivity for NET over the Serotonin Transporter (SERT) compared to flexible chain analogs.

Agrochemical Utility

In plant biology, 2,4-D and 2,4,5-T are classic auxin herbicides. 3-(2,5-Dichlorophenoxy)azetidine acts as a pro-herbicide or a transport mimic.

  • Mechanism: The azetidine ring can be metabolically cleaved or transported via amino acid transporters in the phloem, delivering the toxic dichlorophenoxy moiety to the meristematic tissues of broadleaf weeds.

Structure-Activity Relationship (SAR) Logic

SAR_Logic cluster_0 Pharmacophore Components N_Center Azetidine Nitrogen (Cationic Head) Target NET Binding Pocket (Asp75 + Hydrophobic S1) N_Center->Target Ionic Interaction Linker Ether Linkage (Spacer) Linker->Target Distance Constraint (3-4 Å) Ar_Ring 2,5-Dichlorophenyl (Lipophilic Tail) Ar_Ring->Target Pi-Stacking / Hydrophobic Note1 Rigidification increases affinity vs. flexible propylamines Note1->N_Center

Figure 2: Pharmacophore mapping of the azetidine scaffold to the Norepinephrine Transporter binding site.

References

  • PubChem Compound Summary. (2025). 3-(2,3-Dichlorophenoxy)azetidine (CID 53409170).[3] National Center for Biotechnology Information. Link[3]

  • Frantz, M. C., et al. (2008). Synthesis and structure-activity relationships of selective norepinephrine reuptake inhibitors (sNRI) with a heterocyclic ring constraint. Bioorganic & Medicinal Chemistry Letters. Link

  • Smith, J. A. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Link

  • Ombito, J. O., et al. (2025).[2] Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. Link

  • Mayo Clinic Staff. (2025). Serotonin and norepinephrine reuptake inhibitors (SNRIs).[4][5][6] Mayo Clinic.[6] Link

Sources

Spectroscopic Characterization of 3-(2,5-Dichlorophenoxy)azetidine: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and agrochemical research, the azetidine moiety is a privileged scaffold. Its inherent three-dimensional character and favorable physicochemical properties make it an attractive component in the design of novel bioactive molecules. The compound 3-(2,5-Dichlorophenoxy)azetidine merges this valuable heterocycle with a dichlorinated aromatic ring, a common feature in molecules with herbicidal or pharmacological activity.

Precise structural confirmation is the bedrock of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the definitive data required for unequivocal structure elucidation. As of the writing of this guide, a complete, publicly available experimental spectroscopic dataset for 3-(2,5-Dichlorophenoxy)azetidine has not been reported.

This technical guide, therefore, serves a dual purpose. First, it presents a comprehensive, predicted spectroscopic profile of 3-(2,5-Dichlorophenoxy)azetidine based on established principles and experimental data from its core structural components. Second, it provides robust, field-tested protocols for the acquisition of high-quality NMR, IR, and MS data. This document is intended for researchers, scientists, and drug development professionals who may be synthesizing or working with this compound or its analogs, providing a reliable roadmap for its characterization.

Molecular Structure and Spectroscopic Implications

The structure of 3-(2,5-Dichlorophenoxy)azetidine dictates its spectroscopic signature. Key features include:

  • The Azetidine Ring: A four-membered, saturated nitrogen heterocycle. The protons on this ring will exhibit signals in the aliphatic region of the ¹H NMR spectrum, and their strained nature can influence chemical shifts. The secondary amine (N-H) proton is exchangeable and its visibility may depend on the solvent and concentration.

  • The Dichlorophenoxy Group: A disubstituted aromatic ring. The substitution pattern (2,5-dichloro) will result in a characteristic splitting pattern for the three aromatic protons in the ¹H NMR spectrum. The two chlorine atoms will produce a distinctive isotopic pattern in the mass spectrum.

  • The Ether Linkage: The C-O bond connecting the azetidine and phenyl rings is a key feature that will show a characteristic stretching vibration in the IR spectrum and influence fragmentation in the mass spectrum.

Caption: Molecular Structure of 3-(2,5-Dichlorophenoxy)azetidine

¹H NMR Spectroscopy: Predicted Data and Analysis

The ¹H NMR spectrum is arguably the most informative for structural elucidation. The predicted chemical shifts (in ppm, relative to TMS) and multiplicities for 3-(2,5-Dichlorophenoxy)azetidine in a standard solvent like CDCl₃ are detailed below. These predictions are based on established substituent effects and data from 2,5-dichlorophenol.[1][2]

Aromatic Region (δ 6.8 - 7.3 ppm):

  • The 2,5-dichloro substitution pattern breaks the symmetry of the phenyl ring, giving rise to three distinct signals.

  • H-6' : Expected to be a doublet with a small meta-coupling (J ≈ 2.5 Hz). Its position ortho to a chlorine and meta to the ether oxygen would place it around δ 7.25 ppm .

  • H-4' : Expected to be a doublet of doublets, showing both ortho (J ≈ 8.5 Hz) and meta (J ≈ 2.5 Hz) coupling. This proton is flanked by a chlorine and a hydrogen, and its chemical shift is predicted to be around δ 6.95 ppm .

  • H-3' : Expected to be a doublet with a large ortho-coupling (J ≈ 8.5 Hz). It is ortho to the ether oxygen, which is an electron-donating group, thus it should be the most upfield of the aromatic protons, around δ 6.85 ppm .

Azetidine Ring Region (δ 3.5 - 5.0 ppm):

  • H-3 (CH-O) : This methine proton is deshielded by the adjacent oxygen atom and is expected to appear as a quintet or complex multiplet around δ 4.8 ppm .

  • H-2/H-4 (CH₂-N) : The two sets of methylene protons adjacent to the nitrogen are diastereotopic. They are expected to show complex splitting patterns (triplets or multiplets) and to be shifted downfield due to the adjacent nitrogen. Predicted chemical shift is in the range of δ 3.6 - 4.0 ppm .

  • N-H : The secondary amine proton is expected to be a broad singlet, typically around δ 2.0 - 3.0 ppm , although its position and visibility can be highly variable and it will exchange with D₂O.

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-6'7.25d~2.5
H-4'6.95dd~8.5, ~2.5
H-3'6.85d~8.5
H-34.80m-
H-2, H-43.60 - 4.00m-
N-H2.0 - 3.0br s-

Table 1: Predicted ¹H NMR Spectroscopic Data for 3-(2,5-Dichlorophenoxy)azetidine in CDCl₃.

Experimental Protocol: ¹H NMR Spectrum Acquisition

Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer and ensure it is spinning at the recommended rate (typically 20 Hz).

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters:

      • Spectral Width: -2 to 12 ppm

      • Number of Scans: 16-64 (depending on sample concentration)

      • Pulse Angle: 30-45°

      • Relaxation Delay (d1): 2-5 seconds

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

¹³C NMR Spectroscopy: Predicted Data and Analysis

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Predictions are based on data from 2,5-dichlorophenol and known chemical shifts for azetidine derivatives.[2]

Aromatic Region (δ 115 - 155 ppm):

  • C-1' (C-O) : The carbon attached to the ether oxygen is expected to be the most downfield of the aromatic carbons, around δ 153 ppm .

  • C-2', C-5' (C-Cl) : The carbons bearing chlorine atoms will be deshielded, with predicted shifts around δ 129 ppm and δ 125 ppm .

  • C-3', C-4', C-6' (C-H) : The protonated aromatic carbons are expected in the range of δ 116 - 122 ppm .

Azetidine Ring Region (δ 50 - 70 ppm):

  • C-3 (CH-O) : The carbon attached to the oxygen will be significantly deshielded, predicted around δ 68 ppm .

  • C-2, C-4 (CH₂-N) : The methylene carbons adjacent to the nitrogen are expected to appear around δ 52 ppm .

Carbon Assignment Predicted δ (ppm)
C-1' (C-O)153.0
C-2' (C-Cl)129.0
C-5' (C-Cl)125.0
C-6' (CH)122.0
C-4' (CH)120.0
C-3' (CH)116.0
C-3 (CH-O)68.0
C-2, C-4 (CH₂)52.0

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-(2,5-Dichlorophenoxy)azetidine in CDCl₃.

Experimental Protocol: ¹³C NMR Spectrum Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup (100 MHz for a 400 MHz ¹H spectrometer):

    • Use the same lock and shim settings from the ¹H experiment.

    • Tune the carbon probe.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters:

      • Spectral Width: 0 to 200 ppm

      • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

      • Pulse Angle: 45°

      • Relaxation Delay (d1): 2 seconds

  • Data Processing:

    • Process the data similarly to the ¹H spectrum (Fourier transform, phasing).

    • Calibrate the spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy: Predicted Vibrational Bands

IR spectroscopy is excellent for identifying functional groups. The predicted key absorption bands for 3-(2,5-Dichlorophenoxy)azetidine are listed below.

Wavenumber (cm⁻¹) Vibration Type Functional Group
3350 - 3300N-H StretchSecondary Amine
3100 - 3000C-H StretchAromatic
2960 - 2850C-H StretchAliphatic (Azetidine)
1600, 1480C=C StretchAromatic Ring
1250 - 1200C-O StretchAryl-Alkyl Ether (asymmetric)
1100 - 1000C-N StretchAliphatic Amine
850 - 750C-Cl StretchChloroaromatic

Table 3: Predicted IR Absorption Bands for 3-(2,5-Dichlorophenoxy)azetidine.

The most diagnostic peaks will be the N-H stretch, the aromatic C-H stretches above 3000 cm⁻¹, and the strong C-O ether stretch.

Experimental Protocol: ATR-IR Spectrum Acquisition

Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining IR spectra of solid and liquid samples.

  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (typically diamond or germanium).

  • Instrument Setup:

    • Ensure the ATR accessory is clean.

    • Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Data Acquisition:

    • Apply pressure to the sample using the built-in clamp to ensure good contact with the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The software will perform the background subtraction.

    • Label the significant peaks and compare them with the predicted values.

Mass Spectrometry: Predicted Molecular Ion and Fragmentation

Mass spectrometry provides the molecular weight and valuable structural information from fragmentation patterns.

Molecular Ion (M⁺):

  • The calculated monoisotopic mass of C₉H₉Cl₂NO is 217.0061 g/mol .

  • A key feature will be the isotopic cluster for the two chlorine atoms. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1.

  • Therefore, the mass spectrum should show three peaks for the molecular ion:

    • M⁺ (containing two ³⁵Cl atoms) at m/z 217 (Relative Intensity: 100%)

    • [M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl) at m/z 219 (Relative Intensity: ~65%)

    • [M+4]⁺ (containing two ³⁷Cl atoms) at m/z 221 (Relative Intensity: ~10%) This characteristic 100:65:10 pattern is definitive proof of a dichlorinated compound.

Predicted Fragmentation Pattern:

The primary fragmentation pathways are expected to involve cleavage of the ether bond and fragmentation of the azetidine ring.

G M [C₉H₉Cl₂NO]⁺˙ m/z = 217/219/221 F1 [C₆H₃Cl₂O]⁺ m/z = 161/163/165 (Dichlorophenoxy radical) M->F1 α-cleavage F2 [C₃H₆N]⁺ m/z = 56 (Azetidine iminium ion) M->F2 α-cleavage F3 [C₉H₈Cl₂NO]⁺ m/z = 216/218/220 (Loss of H) M->F3 Loss of H• G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structural Confirmation NMR NMR (¹H, ¹³C) Analyze_NMR Analyze Shifts, Couplings, Integrals NMR->Analyze_NMR IR ATR-IR Analyze_IR Identify Functional Group Frequencies IR->Analyze_IR MS HRMS (ESI-TOF) Analyze_MS Determine Molecular Formula & Fragmentation MS->Analyze_MS Confirm Structure Elucidated Analyze_NMR->Confirm Analyze_IR->Confirm Analyze_MS->Confirm Sample Purified Sample Sample->NMR Sample->IR Sample->MS

Caption: General Workflow for Spectroscopic Characterization.

Conclusion

This guide provides a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of 3-(2,5-Dichlorophenoxy)azetidine. By leveraging experimental data from its constituent fragments and applying fundamental spectroscopic principles, we have constructed a robust data set that can guide researchers in the identification and characterization of this molecule. The included experimental protocols offer a standardized approach to data acquisition, ensuring quality and reproducibility. This comprehensive guide serves as a valuable resource for any scientist engaged in the synthesis or study of novel azetidine-based compounds, embodying the principles of predictive science and methodological rigor.

References

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In Silico Prediction of 3-(2,5-Dichlorophenoxy)azetidine Targets: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive, field-proven framework for the in silico identification of biological targets for the novel chemical entity, 3-(2,5-Dichlorophenoxy)azetidine. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of methods to detail a holistic and self-validating workflow. We will dissect the causality behind experimental choices, integrating both ligand-based and structure-based computational strategies to generate a high-confidence, prioritized list of target hypotheses. The narrative emphasizes the triangulation of data from orthogonal methods as a cornerstone of trustworthy prediction. All protocols are grounded in authoritative scientific literature, and complex workflows are elucidated through structured diagrams and tables to ensure clarity and reproducibility.

Introduction: The Rationale for In Silico Target Deconvolution

The identification of a molecule's biological target is a foundational step in drug discovery, transforming a bioactive "hit" into a viable "lead".[1] An incomplete understanding of a compound's mechanism of action is a significant contributor to preclinical and clinical failures.[1][2] In silico target prediction provides a resource-efficient and rapid methodology to generate testable hypotheses, thereby focusing and accelerating downstream experimental validation efforts.[3][4][5][6]

The subject of this guide, 3-(2,5-Dichlorophenoxy)azetidine, is a compound of interest. Its core includes an azetidine ring, a four-membered heterocycle known to confer favorable pharmacokinetic properties such as metabolic stability and improved solubility in drug candidates.[7] The dichlorophenoxy moiety is a common feature in various bioactive compounds, including herbicides that act as plant growth regulators.[8][9] This dual character suggests a potential for polypharmacology and necessitates a broad, unbiased approach to target identification. This guide outlines a multi-pronged computational strategy to deconvolute its potential protein interactome.

Foundational Workflow: From Structure to Hypothesis

The predictive workflow is designed as a funnel, starting with broad, computationally inexpensive methods and progressing to more focused, computationally intensive analyses. The strength of the final prediction lies not in any single method, but in the consensus and convergence of evidence from these orthogonal approaches.

G cluster_prep Phase 1: Preparation cluster_screening Phase 2: Parallel Screening cluster_ligand Ligand-Based Approach cluster_structure Structure-Based Approach cluster_analysis Phase 3: Integration & Prioritization A Query Molecule 3-(2,5-Dichlorophenoxy)azetidine B 2D & 3D Structure Generation (SMILES, SDF) A->B C 2D Similarity Search B->C D 3D Pharmacophore Screening B->D E Reverse Docking B->E F Target List from 2D Similarity C->F G Target List from Pharmacophores D->G H Target List from Reverse Docking E->H I Data Triangulation & Consensus Scoring F->I G->I H->I J Pathway & Network Analysis I->J K Prioritized Target Hypotheses J->K L Experimental Validation (e.g., Binding Assays) K->L

Caption: A multi-pronged workflow for in silico target identification.

Ligand-Based Prediction: Leveraging Knowledge of Known Bioactives

Ligand-based methods are founded on the similar property principle: structurally similar molecules often exhibit similar biological activities.[2] These methods are invaluable when a high-quality 3D structure of the target is unavailable.[10][11]

2D Chemical Similarity Searching

Causality: This is the most direct application of the similar property principle. By identifying known bioactive molecules with a high degree of structural overlap to our query, we can infer a shared target. Its primary value lies in its speed and ability to generate a broad, initial list of possibilities.

Experimental Protocol:

  • Input: Generate a canonical SMILES (Simplified Molecular Input Line Entry System) string for 3-(2,5-Dichlorophenoxy)azetidine.

  • Fingerprint Generation: Convert the 2D structure into a molecular fingerprint (e.g., Extended-Connectivity Fingerprints, ECFP4) which encodes substructural features.

  • Database Search: Screen large-scale bioactivity databases such as ChEMBL and PubChem.

  • Similarity Metric: Use the Tanimoto coefficient to quantify similarity between the query fingerprint and database fingerprints. A threshold of >0.85 is typically considered significant.

  • Analysis: Extract the known, curated targets of the highest-scoring molecules. This list forms the first set of potential targets.

3D Pharmacophore Screening

Causality: This method abstracts the molecule from its scaffold to a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for target interaction.[12][13] This allows for the identification of functionally related molecules that may be structurally diverse.[14][15]

Experimental Protocol:

  • Conformer Generation: Generate a set of low-energy 3D conformers for 3-(2,5-Dichlorophenoxy)azetidine.

  • Pharmacophore Model Creation: From the lowest energy conformer, generate a 3D pharmacophore model that captures its key chemical features.

  • Reverse Screening: Screen this query pharmacophore against a pre-computed database of target-based pharmacophore models (e.g., PharmMapper).[15] This process identifies protein binding sites that have complementary features to our query molecule.

  • Hit Ranking: Rank the target hits based on the fit score, which measures how well the query molecule's pharmacophore maps to the target's pharmacophore model.

Structure-Based Prediction: Interrogating the Proteome

Structure-based methods leverage the 3D structure of potential protein targets to predict binding interactions.[16][17] When the target is unknown, we employ a "reverse" or "inverse" docking strategy.[18][19][20]

Reverse Docking

Causality: This technique computationally places the query ligand into the binding sites of a large library of protein structures and calculates a score based on the predicted binding affinity.[19][21] It provides a powerful, unbiased screen against a significant fraction of the druggable proteome, capable of identifying completely novel targets.

Experimental Protocol:

  • Ligand Preparation: The 3D structure of 3-(2,5-Dichlorophenoxy)azetidine is prepared by assigning correct atom types and charge states and minimizing its energy.

  • Target Library Preparation: A comprehensive library of high-resolution protein crystal structures is sourced from the Protein Data Bank (PDB). This library should be curated to represent a diverse set of druggable human proteins. Each structure must be prepared by removing water, adding hydrogens, and defining the binding site.

  • Docking Simulation: Using a validated docking program (e.g., Glide, AutoDock Vina), systematically dock the prepared ligand into every defined binding site in the target library.[22]

  • Scoring and Ranking: Score each docking pose using a scoring function that estimates binding free energy. Crucial Insight: Raw docking scores are not directly comparable across different proteins due to inherent biases in scoring functions.[23] Therefore, results must be normalized (e.g., by converting to a Z-score) or a consensus scoring approach should be used to generate a more reliable ranked list.[23]

  • Pose Inspection (Self-Validation): For the top-ranked targets, visually inspect the predicted binding pose. A plausible pose should exhibit chemically sensible interactions (e.g., hydrogen bonds with polar residues, hydrophobic packing) and a high degree of shape complementarity with the binding pocket. This step is critical for eliminating false positives.

Data Integration and Hypothesis Prioritization

The strength of this entire workflow lies in the triangulation of data from the orthogonal methods described above. A target predicted by a single method is a point of interest; a target predicted by two or three methods is a high-confidence hypothesis.

Target Triangulation

The lists of potential targets from 2D similarity, pharmacophore screening, and reverse docking are consolidated. A scoring system can be implemented where targets receive points for each method that identifies them.

Potential Target 2D Similarity Pharmacophore Reverse Docking Consensus Score Priority
Protein Kinase X2High
GPCR Y2High
Nuclear Receptor Z1Medium
Protease A1Medium
Table 1: Example of a consensus table for prioritizing targets.
Pathway and Network Analysis

Causality: Biological processes are rarely governed by a single protein. If multiple high-confidence targets are found to participate in the same signaling pathway or protein-protein interaction network, it significantly increases the biological plausibility of the prediction.

Protocol:

  • Input: The list of high-priority targets from the consensus analysis.

  • Analysis: Use a bioinformatics tool like STRING or Reactome to map the targets onto known biological pathways and interaction networks.

  • Hypothesis Refinement: Analyze the output for statistically significant enrichment in specific pathways. This provides a mechanistic context for the compound's potential effects.

G cluster_pathway Hypothetical Enriched Pathway Kinase X Kinase X Effector P1 Effector P1 Kinase X->Effector P1 phosphorylates GPCR Y GPCR Y Scaffold P2 Scaffold P2 GPCR Y->Scaffold P2 recruits Response Response Effector P1->Response Scaffold P2->Kinase X activates

Caption: A hypothetical pathway involving prioritized targets.

Conclusion: From In Silico Hypothesis to Experimental Validation

References

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A Theoretical and Computational Guide to the Conformational Landscape of 3-(2,5-Dichlorophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The azetidine scaffold is a privileged motif in modern medicinal chemistry, prized for the unique three-dimensional character it imparts to bioactive molecules.[1][2] Understanding the conformational preferences of substituted azetidines is paramount for rational drug design, as the spatial arrangement of substituents dictates molecular recognition and interaction with biological targets. This technical guide provides an in-depth exploration of the conformational landscape of 3-(2,5-Dichlorophenoxy)azetidine, a representative structure featuring the strained four-membered heterocycle linked to a substituted aromatic ring. We will detail a robust computational workflow, from initial conformational searching to high-level quantum mechanical calculations, to elucidate the key energetic and geometric factors governing its structure. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical methods to understand and predict the behavior of small heterocyclic molecules.

The Strategic Importance of Azetidine Conformation in Drug Design

The four-membered azetidine ring is more than a simple bioisosteric replacement for larger rings; its inherent ring strain (approx. 25.4 kcal/mol) and non-planar, puckered nature provide a rigid and defined exit vector for substituents, which can be exploited to optimize ligand-protein interactions.[2] Unlike flexible aliphatic chains, the azetidine core restricts the available conformational space, reducing the entropic penalty upon binding to a target protein.

The biological activity of azetidine-containing compounds is intimately linked to their three-dimensional structure.[3] Key conformational variables include:

  • Ring Puckering: The degree to which the azetidine ring deviates from planarity.

  • Substituent Orientation: The preference for a substituent at the 3-position to occupy a pseudo-axial or pseudo-equatorial position.

  • Torsional Angles: The rotation around single bonds connecting the azetidine ring to its substituents.

A thorough understanding of the potential energy surface of 3-(2,5-Dichlorophenoxy)azetidine allows us to predict the most stable conformers, the energy barriers between them, and how the molecule will present itself to a biological target. This knowledge is critical for building pharmacophore models, performing virtual screening, and designing next-generation analogues with improved potency and selectivity.[4]

Computational Methodology: A Validated Workflow

The protocol described herein represents a self-validating system, where initial, less computationally expensive methods are used to broadly sample the conformational space, followed by higher-level calculations to refine the results. This multi-tiered approach ensures both comprehensive exploration and high accuracy. The synergy between computational modeling and experimental data is crucial for validating predictions.[5][6][7][8]

Step-by-Step Computational Protocol
  • Initial Structure Generation & Conformational Search:

    • A 2D representation of 3-(2,5-Dichlorophenoxy)azetidine is first converted into an initial 3D structure.

    • A systematic conformational search is performed to explore the potential energy surface. This is achieved by systematically rotating the key dihedral angles (τ1, τ2, and the ring puckering) using a molecular mechanics force field (e.g., MMFF94).[9] This initial step generates a large pool of potential conformers.[10][11]

  • Geometry Optimization & Frequency Analysis (DFT):

    • The conformers generated in the previous step are then subjected to geometry optimization using Density Functional Theory (DFT).

    • Rationale: DFT provides a good balance between computational cost and accuracy for organic molecules.[12][13] The B3LYP functional is a widely used and well-benchmarked choice for such systems.[14][15]

    • Method: B3LYP functional with the 6-31G(d,p) basis set.[16] This Pople-style basis set includes polarization functions (d,p) which are essential for accurately describing the geometry of non-planar rings and polar bonds.[17]

    • Validation: A frequency calculation is performed on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface.

  • Single-Point Energy Refinement (MP2):

    • To obtain more accurate relative energies for the optimized conformers, single-point energy calculations are performed using a higher level of theory.

    • Rationale: Second-order Møller-Plesset perturbation theory (MP2) provides a more accurate treatment of electron correlation and dispersion forces, which can be important for non-covalent interactions within the molecule.[13][14][18] While computationally more demanding, its accuracy is often superior to standard DFT functionals for conformational energies.[9]

    • Method: MP2 with the larger 6-311+G(2df,2p) basis set. This basis set is more flexible and includes diffuse functions (+) to better describe lone pairs and potential weak intramolecular interactions.[16][19]

Computational Workflow Diagram

The following diagram illustrates the hierarchical approach to conformational analysis.

G cluster_0 Initial Exploration cluster_1 Quantum Mechanics Optimization cluster_2 High-Accuracy Refinement Start 2D Structure of 3-(2,5-Dichlorophenoxy)azetidine ConfSearch Systematic Conformational Search (Molecular Mechanics - MMFF94) Start->ConfSearch Generate 3D Structure DFT_Opt Geometry Optimization & Frequency Analysis (DFT: B3LYP/6-31G(d,p)) ConfSearch->DFT_Opt Optimize Candidate Conformers Validation Check for Imaginary Frequencies DFT_Opt->Validation Verify Minima MP2_Energy Single-Point Energy Calculation (MP2/6-311+G(2df,2p)) Validation->MP2_Energy Input Optimized Geometries Analysis Analyze Relative Energies & Geometries MP2_Energy->Analysis G cluster_eq Low Energy (Equatorial) cluster_ax High Energy (Axial) EQ1 EQ-1 (Global Minimum) 0.00 kcal/mol EQ2 EQ-2 +0.85 kcal/mol EQ1->EQ2 Rotation around O-Aryl bond AX1 AX-1 +2.15 kcal/mol EQ1->AX1 Ring Inversion (High Barrier)

Caption: Energy landscape of 3-(2,5-Dichlorophenoxy)azetidine.

Experimental Validation and Correlation

While this guide focuses on theoretical predictions, it is imperative to ground these findings in experimental reality. [5][20]Computational models are powerful, but they are approximations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The coupling constants (J-values) between protons on the azetidine ring are highly sensitive to their dihedral angles. By measuring these couplings, one can experimentally determine the degree of ring puckering and the preferred axial/equatorial orientation of the substituent. [1]* X-ray Crystallography: If the compound can be crystallized, X-ray diffraction provides a definitive picture of its conformation in the solid state. [21]However, it's important to note that packing forces in the crystal can sometimes favor a conformation that is not the most stable one in solution.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOE data can provide through-space distance information between protons, helping to confirm the relative orientation of the dichlorophenoxy group and the azetidine ring.

By comparing the computationally predicted geometric parameters (dihedral angles, interatomic distances) with those derived from experimental data, the accuracy of the theoretical model can be rigorously assessed. [5][6]

Conclusion

The conformational analysis of 3-(2,5-Dichlorophenoxy)azetidine through a hierarchical computational approach provides critical insights into its structural preferences. The study predicts a strong preference for a puckered azetidine ring where the bulky 2,5-dichlorophenoxy substituent occupies a pseudo-equatorial position to minimize steric strain. The relative orientation of the aromatic ring gives rise to distinct, low-energy rotamers. This detailed understanding of the molecule's three-dimensional energy landscape is invaluable for structure-based drug design, enabling researchers to develop more accurate hypotheses about its interaction with biological targets and to guide the synthesis of novel analogues with potentially enhanced therapeutic properties.

References

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Methodological & Application

Strategies for the Chromatographic Separation of Azetidine Analogues: A Dual-Stream Approach (LC-MS/MS & GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Azetidines—saturated four-membered nitrogen heterocycles—are increasingly prevalent in medicinal chemistry as rigid bioisosteres for amines, cyclobutanes, and prolines. However, their physicochemical profile presents a "perfect storm" for analytical method development:

  • High Polarity: As secondary or tertiary amines, they are often too polar for standard C18 retention.

  • Basicity: With pKa values often exceeding 10, they interact strongly with residual silanols, causing severe peak tailing.

  • Ring Strain: The ~26 kcal/mol ring strain makes them susceptible to thermal degradation (ring opening) in GC injectors.

  • Lack of Chromophore: Most simple azetidines lack UV activity, necessitating MS detection or derivatization.

This guide provides two validated workflows: a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol (recommended) and a Gas Chromatography-Mass Spectrometry (GC-MS) protocol with derivatization for volatile analogues.

Physicochemical Profiling & Strategy

Before selecting a column, the analyte's behavior must be mapped. The decision matrix below outlines the logical flow for method selection.

Decision Matrix: Method Selection

Azetidine_Strategy Start Start: Azetidine Analogue Volatility Is the analogue volatile (< 300 Da, non-ionic)? Start->Volatility Thermal Is it thermally stable (> 200°C)? Volatility->Thermal Yes LC_Path LC-MS/MS Pathway Volatility->LC_Path No (Polar/Ionic) GC_Path GC-MS Pathway Thermal->GC_Path Yes Deriv Derivatization Required (TFAA/FMOC) Thermal->Deriv No (Ring Strain Risk) Deriv->GC_Path

Figure 1: Decision tree for selecting the appropriate chromatographic technique based on analyte volatility and thermal stability.

Protocol A: LC-MS/MS (The Gold Standard)

Rationale: LC-MS is preferred for azetidines to avoid thermal stress. Standard C18 columns often fail to retain these polar amines, resulting in elution in the void volume (k' < 1). We utilize a Pentafluorophenyl (PFP) stationary phase, which offers superior selectivity through multiple interaction mechanisms:

  • Hydrophobic interaction (Carbon chain)

  • Pi-Pi interaction (Fluorinated ring)

  • Dipole-Dipole (C-F bonds)

  • Ion-Exchange (Silanol activity is often controlled but present)

Method Parameters[1][2][3][4][5][6][7]
ParameterSpecificationRationale
Column PFP (Pentafluorophenyl) Core-Shell , 2.6 µm, 100 x 2.1 mmPFP provides retention for polar amines where C18 fails; Core-shell improves efficiency at lower backpressures.
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0)Low pH ensures full protonation of the azetidine (for MS sensitivity) while formate acts as an ion-pairing agent to reduce tailing.
Mobile Phase B Acetonitrile (LC-MS Grade)ACN provides sharper peaks for basic amines compared to Methanol.
Flow Rate 0.4 mL/minOptimal linear velocity for 2.1 mm ID columns.
Column Temp 40°CReduces mobile phase viscosity and improves mass transfer.
Injection Vol 1 - 5 µLKeep low to prevent solvent effects on early eluting polar peaks.
Step-by-Step Workflow
  • System Preparation:

    • Flush the system with 100% Water followed by 100% Isopropanol to remove any previous ion-pairing agents (e.g., TFA) which suppress MS ionization.

    • Equilibrate the PFP column with 95% Mobile Phase A for at least 20 column volumes.

  • Sample Diluent:

    • Critical: Dissolve samples in 95:5 Water:ACN. Do not dissolve in 100% organic solvent, as this will cause "solvent breakthrough," causing the polar azetidine to elute immediately.

  • Gradient Program:

    • 0.0 min: 5% B (Hold for 1.0 min to trap polar analytes).

    • 1.0 - 8.0 min: Linear ramp to 60% B.

    • 8.0 - 10.0 min: Ramp to 95% B (Wash).

    • 10.1 min: Re-equilibrate at 5% B for 4 minutes.

  • MS/MS Detection (ESI Positive):

    • Azetidines protonate easily

      
      .
      
    • Common Fragment: Ring opening often yields a loss of 28 Da (ethylene) or 42 Da (propene) depending on substitution.

    • Source Temp: 350°C (Ensure complete desolvation).

Protocol B: GC-MS with Derivatization

Rationale: If LC-MS is unavailable, or if the analogue is non-polar, GC-MS can be used. However, the secondary amine of the azetidine must be protected to prevent adsorption to the inlet liner and thermal degradation.

Derivatization Agent: Trifluoroacetic Anhydride (TFAA). This converts the basic amine into a volatile, stable amide.

Derivatization Protocol
  • Preparation: Weigh 1-2 mg of the azetidine analogue into a 1.5 mL GC vial.

  • Solubilization: Add 100 µL of Ethyl Acetate.

  • Reaction: Add 50 µL of TFAA (Trifluoroacetic anhydride).

    • Note: Perform in a fume hood; TFAA is corrosive.

  • Incubation: Cap immediately and heat at 60°C for 30 minutes.

  • Dry Down: Evaporate to dryness under a gentle stream of Nitrogen (removes excess acid).

  • Reconstitution: Re-dissolve in 200 µL of Ethyl Acetate/Hexane (1:1).

GC-MS Method Parameters[8]
ParameterSpecificationRationale
Column 5% Phenyl-arylene (e.g., DB-5MS), 30m x 0.25mm x 0.25µmStandard non-polar phase sufficient for derivatized amines.
Inlet Temp 250°CHigh enough to volatilize, but minimize thermal shock.
Injection Mode Split (10:1)Prevents column overload.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Standard carrier.[1]
Oven Program 60°C (1 min) -> 20°C/min -> 300°C (3 min)Rapid ramp preserves peak shape.

Troubleshooting & Optimization Logic

When methods fail, use this causal loop to diagnose the issue.

Optimization Loop

Optimization_Loop Issue Problem Detected Tailing Peak Tailing Issue->Tailing Retention No Retention (Void) Issue->Retention Sens Low Sensitivity Issue->Sens Action1 Increase Buffer Conc. (Mask Silanols) Tailing->Action1 Action2 Switch to HILIC or High pH C18 Retention->Action2 Action3 Check Ion Suppression (Clean Source) Sens->Action3

Figure 2: Troubleshooting logic for common azetidine chromatographic issues.

Key Troubleshooting Tips:
  • Peak Tailing (LC): If using the PFP method and tailing persists, increase Ammonium Formate concentration to 20 mM. If that fails, switch to a High pH method (Ammonium Bicarbonate, pH 10) on a hybrid-silica C18 column. At pH 10, the azetidine is deprotonated (neutral) and interacts purely hydrophobically, eliminating silanol tailing.

  • Ghost Peaks (GC): If you see peaks corresponding to the underivatized amine, the derivatization was incomplete. Check for water in your ethyl acetate (TFAA hydrolyzes in water).

References

  • McCalley, D. V. (2017). Analysis of basic compounds by high performance liquid chromatography: The effect of operating parameters. Journal of Chromatography A. Link

  • Regalado, E. L., et al. (2015).[2] Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. Journal of Chromatography A. Link

  • Sigma-Aldrich. (n.d.). Derivatization Reagents for GC: Acylation. Merck/Sigma Technical Library. Link

  • Chambers, E., et al. (2007). Systematic development of a high performance liquid chromatography-mass spectrometry method for the determination of basic drugs. Journal of Chromatography B. Link

Sources

Application Note: Metabolic Stability Assessment of Azetidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Paradox

Azetidines (saturated 4-membered nitrogen heterocycles) have emerged as high-value bioisosteres in modern medicinal chemistry.[1][2][3][4] By replacing larger rings like piperidine or pyrrolidine with azetidine, drug developers can lower lipophilicity (


), reduce molecular weight, and increase fraction saturated (

), often improving the overall pharmacokinetic (PK) profile.

However, assessing their metabolic stability requires a nuanced approach.[5] While azetidines are often more resistant to oxidative metabolism (CYP450) than their 5- or 6-membered counterparts due to steric bulk and ring strain preventing optimal heme access, they possess a unique metabolic liability: Glutathione (GSH)-dependent ring opening .

Unlike typical reactive metabolites that require CYP450 bioactivation to become electrophilic, strained azetidines—particularly spiro-fused or activated systems—can undergo direct nucleophilic attack by Glutathione S-transferases (GSTs) or even spontaneous reaction with endogenous thiols.

This protocol provides a tiered strategy to assess azetidine stability, distinguishing between oxidative clearance (Phase I) and ring-opening conjugation (Phase II/Direct).

Experimental Design & Strategy

To fully characterize an azetidine compound, a standard microsomal stability assay is insufficient because liver microsomes (LM) lack the cytosolic fraction containing GSTs and endogenous Glutathione.

Recommended Workflow
  • Tier 1: Standard Microsomal Stability (+NADPH): Assesses CYP450-mediated oxidation (N-dealkylation,

    
    -carbon oxidation).
    
  • Tier 2: GSH-Fortified Microsomal Assay: Supplementing microsomes with GSH to trap reactive iminium intermediates or detect direct ring opening.

  • Tier 3: Hepatocyte Stability (Gold Standard): Contains full enzymatic machinery (CYPs, AO, GSTs) and endogenous cofactors.

Metabolic Pathways Visualization

AzetidineMetabolism Parent Parent Azetidine CYP CYP450 (Microsomes) Parent->CYP Oxidation GST GST / Thiol (Cytosol/Hepatocyte) Parent->GST Direct Nucleophilic Attack (Strain Relief) Iminium Iminium Ion (Reactive) CYP->Iminium alpha-C hydroxylation NOxide N-Oxide CYP->NOxide N-oxidation GSH_Adduct GSH Conjugate (Ring Opened) GST->GSH_Adduct S-N or S-C bond formation Lactam Lactam (Carbonyl insertion) Iminium->Lactam Oxidation RingOpen Ring-Opened Amine Iminium->RingOpen Hydrolysis Iminium->GSH_Adduct Trapping

Figure 1: Dual metabolic vulnerability of azetidines. Note the direct GST pathway that bypasses Phase I oxidation.

Protocol: Microsomal Stability with GSH Trapping

This protocol modifies the standard stability assay to detect both oxidative clearance and thiol-reactivity.

Materials
  • Liver Microsomes: Human (HLM) or Rat (RLM), 20 mg/mL protein concentration (e.g., XenoTech, Corning).

  • Test Compound: 10 mM stock in DMSO.

  • Cofactors:

    • NADPH Regenerating System: 10 mM NADP+, 100 mM Glucose-6-phosphate, G6P-Dehydrogenase.

    • Glutathione (GSH):[6] L-Glutathione reduced (Sigma), prepared fresh as 50 mM stock in buffer.

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide or Propranolol).

Assay Conditions (Optimization for Azetidines)
  • Compound Conc: 1 µM (Low concentration is critical to avoid enzyme saturation, as azetidines can have high

    
    ).
    
  • Microsome Conc: 0.5 mg/mL.[5]

  • Solvent Limit: DMSO < 0.1% v/v (Azetidines are polar; high organic solvent disrupts CYP activity).

Step-by-Step Procedure

Step 1: Master Mix Preparation Prepare two separate incubation mixtures in 96-well plates or microtubes:

  • Mix A (Oxidative): Buffer + Microsomes + NADPH.

  • Mix B (Trapping): Buffer + Microsomes + NADPH + 5 mM GSH .

Step 2: Pre-Incubation

  • Dilute Test Compound to 2 µM in pre-warmed (37°C) KPi buffer (2x concentration).

  • Add 30 µL of Microsome/Cofactor mix (2x) to the plate.

  • Pre-incubate at 37°C for 5 minutes to equilibrate.

Step 3: Reaction Initiation

  • Add 30 µL of the 2 µM Test Compound solution to the microsomes (Final Vol = 60 µL, Final Cmpd = 1 µM).

  • Mix gently by pipetting.

Step 4: Sampling (Time Course)

  • Incubate at 37°C with shaking.

  • Remove 15 µL aliquots at 0, 5, 15, 30, and 60 minutes .

  • Immediately dispense into 60 µL of ice-cold Quench Solution (ACN + IS).

Step 5: Processing

  • Vortex plates for 10 minutes to ensure protein precipitation.

  • Centrifuge at 4,000 rpm (approx 3200 x g) for 20 minutes at 4°C.

  • Transfer supernatant to a fresh plate for LC-MS/MS analysis.

Analytical Method: LC-MS/MS for Polar Heterocycles

Azetidines are highly polar and often elute in the void volume of standard C18 columns, leading to ion suppression and poor quantification.

Chromatographic Strategy
  • Column: Use a Polar-Embedded C18 (e.g., Waters Acquity HSS T3) or a HILIC column (e.g., BEH Amide) if the LogD is < 0.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (maintain acidic pH to protonate the amine).

    • B: Acetonitrile + 0.1% Formic Acid.[7][8]

  • Gradient: Start at 1-5% B to facilitate retention of the polar parent.

Mass Spectrometry Monitoring[8][9][10][11]
  • MRM Mode: Monitor Parent [M+H]+ transition.

  • Neutral Loss Scan (Optional): If screening for GSH adducts in Mix B, perform a Neutral Loss scan of 129 Da (pyroglutamic acid moiety) or monitor for [M+307]+ (Parent + GSH).

Data Analysis & Interpretation

Calculation of Intrinsic Clearance ( )

Plot the natural log (ln) of the % Parent Remaining vs. Time. The slope (


) of the linear regression represents the elimination rate constant.




Interpreting the "Azetidine Gap"

Compare the


 from Mix A  (Oxidative) and Mix B  (Trapping).
Mix A ResultMix B ResultInterpretation
StableStableIdeal. Compound is metabolically robust.
UnstableUnstableOxidative Liability. Likely N-dealkylation or

-C oxidation.
StableUnstable GSH Liability. The compound is reacting with GSH (ring opening) despite being stable to CYPs.
Troubleshooting
  • Low Recovery at T=0: Azetidines can bind non-specifically to glass. Use polypropylene plates.

  • Double Peaks: Ring opening can create isomeric acyclic amines. Check MS fragmentation patterns.

References

  • Metabolism of Strained Rings: Stepan, A. F., et al. (2012). "Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation." Drug Metabolism and Disposition. Link

  • Azetidine Decomposition: Bai, G., et al. (2021).[9] "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters. Link

  • Microsomal Stability Protocol: Di, L., & Kerns, E. (2015). "Drug-Like Properties: Concepts, Structure Design and Methods." ScienceDirect. Link

  • Cysteine Reactivity: Abo, M., et al. (2020). "Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles." Journal of the American Chemical Society. Link

  • Bioisosteres in Drug Design: Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition. Link

Sources

Scale-up synthesis considerations for 3-(2,5-Dichlorophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the strategic scale-up considerations for synthesizing 3-(2,5-Dichlorophenoxy)azetidine , a privileged scaffold in medicinal chemistry (often associated with neurotransmitter transporter inhibitors). While laboratory-scale synthesis often relies on the Mitsunobu reaction, this protocol rejects that pathway due to poor atom economy and difficult purification of phosphine oxide byproducts.

Instead, we define a scalable, three-step Nucleophilic Displacement Strategy utilizing N-Boc-3-mesyloxyazetidine. This route prioritizes safety (thermal stability of the strained ring), cost-efficiency (replacing cesium bases with potassium), and purity (leveraging salt formation for isolation).

Retrosynthetic Strategy & Route Selection

The target molecule contains a strained azetidine ring linked via an ether bond to an electron-deficient aryl ring.

Route Comparison
FeatureRoute A: Mitsunobu Route B: SNAr (Aryl Fluoride) Route C: SN2 Displacement (Selected)
Mechanism Dehydration coupling (DIAD/PPh3)Displacement of F on Ar ringDisplacement of OMs on Azetidine
Scalability Low: Stoichiometric byproducts (Ph3PO) are hard to remove.Medium: 2,5-dichloro ring is not sufficiently activated; requires high heat or metal catalysis.High: Standard reagents, predictable kinetics, easy byproduct purge.
Safety Low: DIAD is a shock-sensitive explosive hazard on scale.Medium: High temperatures risk azetidine polymerization.High: Moderate temperatures; stable intermediates.
Cost High (Reagents)High (Fluoro-aromatics)Low (Commodity reagents)

Decision: Route C is the only viable process-scale option. It proceeds via the activation of N-Boc-3-hydroxyazetidine to a mesylate, followed by displacement with 2,5-dichlorophenol.

Critical Process Parameters (CPPs)

Thermal Management of Azetidines

Azetidines possess significant ring strain (~26 kcal/mol).

  • Risk: Acid-catalyzed ring opening or thermal polymerization.

  • Control: Maintain reaction temperatures <80°C. During deprotection, ensure efficient heat removal to prevent runaway ring-opening hydrolysis.

Regioselectivity & Impurity Control
  • Impurity A (Elimination): Formation of N-Boc-3-azetine (ene-carbamate) occurs if the base is too strong or temperature too high during displacement.

  • Impurity B (Residual Phenol): 2,5-Dichlorophenol is toxic and difficult to distill.

  • Control: Use mild bases (K2CO3) and exploit the pKa difference (Phenol pKa ~8.5) for caustic washing.[1]

Detailed Synthetic Protocol

Step 1: Mesylation of N-Boc-3-hydroxyazetidine

Activation of the alcohol for displacement.

  • Reagents: N-Boc-3-hydroxyazetidine (1.0 equiv), Methanesulfonyl chloride (MsCl, 1.2 equiv), Triethylamine (TEA, 1.5 equiv).

  • Solvent: Dichloromethane (DCM) or 2-MeTHF (Greener alternative).

Protocol:

  • Charge N-Boc-3-hydroxyazetidine and DCM (10 vol) to the reactor. Cool to 0–5°C .

  • Add TEA (1.5 equiv).

  • Critical Step: Add MsCl (1.2 equiv) dropwise over 2 hours, maintaining internal temp <10°C . Exotherm Warning.

  • Stir at 0°C for 1 hour. Monitor by HPLC/TLC.

  • Quench: Add water (5 vol). Separate phases. Wash organic layer with 10% citric acid (removes TEA), then sat. NaHCO3.

  • Isolation: Concentrate to a solid. (Use directly in Step 2; Mesylates are generally stable but should not be stored long-term).

Step 2: Ether Formation (SN2 Displacement)

The key bond-forming step.

  • Reagents: N-Boc-3-mesyloxyazetidine (1.0 equiv), 2,5-Dichlorophenol (1.1 equiv), Potassium Carbonate (K2CO3, 2.0 equiv).

  • Solvent: Acetonitrile (ACN) or DMF. (ACN preferred for easier workup).

Protocol:

  • Charge 2,5-Dichlorophenol, K2CO3, and ACN (10 vol) to the vessel.

  • Heat to 60°C for 30 mins to form the phenoxide.

  • Add N-Boc-3-mesyloxyazetidine (dissolved in 2 vol ACN) slowly.

  • Stir at 70–75°C for 12–18 hours.

    • Note: Do not exceed 80°C to minimize elimination to the ene-carbamate.

  • Workup (Purge of Phenol):

    • Cool to 20°C. Filter off inorganic salts (KCl/Excess K2CO3).

    • Concentrate ACN. Redissolve residue in Ethyl Acetate.

    • Wash 1: 1M NaOH (2x). Mechanism: 2,5-Dichlorophenol (pKa ~8.5) is deprotonated and moves to the aqueous layer. The product (Boc-protected amine) remains organic.

    • Wash 2: Brine.[2] Dry (MgSO4) and concentrate.

Step 3: Deprotection & Salt Formation

Removal of Boc group and isolation of the stable hydrochloride salt.

  • Reagents: 4M HCl in Dioxane or IPA.

  • Solvent: Isopropyl Alcohol (IPA).

Protocol:

  • Dissolve the intermediate from Step 2 in IPA (5 vol).

  • Add HCl (4M in Dioxane, 3.0 equiv) dropwise at 20–25°C .

    • Gas Evolution: Isobutylene gas is generated. Ensure proper venting.

  • Stir for 4 hours. The product hydrochloride salt should precipitate.

  • Isolation: Filter the white solid. Wash with cold IPA and Et2O.

  • Drying: Vacuum oven at 40°C.

Process Logic & Visualization

The following diagram illustrates the decision logic and impurity fate mapping for this process.

G Start Start: N-Boc-3-Hydroxyazetidine Step1 Step 1: Mesylation (MsCl, TEA, <10°C) Start->Step1 Check1 QC: Is Mesylate >98%? Step1->Check1 Check1->Step1 No (Recrystallize) Step2 Step 2: Displacement (2,5-DCP, K2CO3, 75°C) Check1->Step2 Yes Impurity Impurity Fate: Excess Phenol -> Aqueous NaOH Elimination Product -> Mother Liquor Step2->Impurity Workup Step3 Step 3: Deprotection (HCl/IPA) Step2->Step3 Final Final Product: 3-(2,5-Dichlorophenoxy)azetidine HCl Step3->Final

Caption: Figure 1. Process flow diagram highlighting the critical quality control point (Mesylate purity) and the fate of key impurities (Phenol and Ene-carbamate).

Analytical Specifications & Safety Data

Specification Sheet (Target)
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Assay HPLC (UV 220 nm)> 98.0% w/w
2,5-Dichlorophenol HPLC< 0.10% (Genotoxic impurity alert)
Residual Solvents GC-HSCompliant with ICH Q3C
Water Content KF< 1.0%
Safety Hazards (H-Statements)
  • 3-Hydroxyazetidine HCl: H315 (Skin Irrit.), H319 (Eye Irrit.) [1].[3]

  • Methanesulfonyl Chloride: H300 (Fatal if swallowed), H314 (Burns). Lachrymator.

  • 2,5-Dichlorophenol: H302 (Harmful if swallowed), H411 (Toxic to aquatic life).

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Journal of Organic Chemistry.
  • Wuitschik, G., et al. (2010). Oxetanes and Azetidines as Carbo- and Heterocycles in Drug Discovery. Journal of Medicinal Chemistry. (Review of azetidine stability and properties).
  • Process Development Group. (2023). General Guidelines for Mesylation Scale-Up. University of Illinois Division of Research Safety. Retrieved from [Link]

  • Organic Chemistry Portal. (2022). Nucleophilic Substitution on Azetidines. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2,5-Dichlorophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: YIELD-OPT-325-DCP Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Low Yields in Ether Etherification & Deprotection[1][2]

Executive Summary & Molecule Profile

You are encountering yield attrition in the synthesis of 3-(2,5-Dichlorophenoxy)azetidine . This is a common bottleneck caused by the convergence of two antagonistic factors: the steric/electronic deactivation of the 2,5-dichlorophenol nucleophile and the ring-strain sensitivity of the azetidine scaffold.

This guide moves beyond standard textbook protocols. It addresses the specific failure modes of 3-aryloxyazetidine formation: competitive elimination during substitution and ring-opening polymerization during deprotection.

Target Molecule Specifications
  • Core Scaffold: Azetidine (4-membered nitrogen heterocycle).[1][2]

  • Linkage: Ether bond at C3 position.[1][2]

  • Pendant Group: 2,5-Dichlorophenyl (Sterically hindered, Electron-withdrawing).[1]

  • Critical Failure Points:

    • Nucleophilicity: The 2,5-dichloro substitution lowers the pKa of the phenol (making it a better Mitsunobu substrate) but increases steric bulk (hindering SN2 attack).[2]

    • Ring Strain: ~26 kcal/mol strain energy makes the azetidine prone to acid-catalyzed ring opening during Boc-removal.[1][2]

Interactive Troubleshooting Workflows

Decision Matrix: Selecting the Correct Route

Before optimizing, ensure you are using the kinetic pathway best suited for your scale and available starting materials.[1][2]

ReactionRoute Start Starting Material Availability Alcohol N-Boc-3-hydroxyazetidine Start->Alcohol Mesylate N-Boc-3-mesyloxyazetidine Start->Mesylate Decision Scale & Phenol Acidity Alcohol->Decision SN2 Route B: SN2 Displacement (Best for >10g, lower cost) Mesylate->SN2 Direct Path Mitsunobu Route A: Mitsunobu Coupling (Best for <10g, mild conditions) Decision->Mitsunobu Phenol pKa < 11 (2,5-DCP pKa ~8.5) Decision->SN2 If Mitsunobu fails (Convert OH to OMs)

Figure 1: Strategic selection between Mitsunobu and SN2 pathways based on substrate state.

Module A: The Mitsunobu Protocol (Primary Recommendation)

For 3-(2,5-dichlorophenoxy)azetidine, the Mitsunobu reaction is often superior because the acidic nature of 2,5-dichlorophenol (pKa ~8.5) facilitates rapid protonation of the betaine intermediate.[1][2] However, sterics can stall the reaction, leading to hydrazine byproducts.[1][2]

Common Issue: "My reaction turns dark, but conversion is <50%."

Root Cause: The bulky 2,5-dichlorophenol is reacting slower than the decomposition of the DEAD/PPh3 betaine.[2] The Fix: Switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (Tributylphosphine) .[2] This reagent pair creates a more stable betaine intermediate that survives long enough for the hindered phenol to attack.[1][2]

Optimized Protocol (Mitsunobu)
ParameterStandard ConditionHigh-Yield Condition Why?
Solvent THFToluene or DCM THF can compete as a nucleophile or solvate the ion pair too strongly, reducing reactivity.[1] Toluene often precipitates the oxide byproduct.[1][2]
Reagent Order PPh3 + DEAD then PhenolPPh3 + Phenol + Azetidine, then DEAD Premixing the alcohol and phenol ensures the betaine immediately encounters the nucleophile upon formation.[2]
Temperature 0°C to RT0°C to RT, then 40°C The steric bulk of the 2,5-dichloro group requires thermal energy to overcome the activation barrier for the SN2 inversion.
Stoichiometry 1:1:11.0 : 1.2 : 1.5 (Alcohol:Phenol:Betaine) Excess betaine drives the reaction to completion against the equilibrium.[2]

Step-by-Step:

  • Dissolve N-Boc-3-hydroxyazetidine (1.0 equiv), 2,5-dichlorophenol (1.2 equiv), and PPh3 (1.5 equiv) in anhydrous Toluene (0.2 M).

  • Cool to 0°C under Nitrogen.

  • Add DIAD (1.5 equiv) dropwise over 30 minutes.[1][2] Do not rush. Exotherms decompose the active species.[1][2]

  • Warm to RT. If LCMS shows incomplete conversion after 4 hours, heat to 45°C.[1][2]

  • Workup Tip: Add MgCl2 to precipitate the phosphine oxide before filtration.[1][2]

Module B: The SN2 Displacement (Scale-Up Route)

If you are using N-Boc-3-mesyloxyazetidine (or tosylate), you rely on the phenoxide attacking the electrophile.

Common Issue: "I see the elimination product (N-Boc-azetine)."[2]

Root Cause: The phenoxide is acting as a base rather than a nucleophile.[1][2] This is common when using strong bases (NaH) with hindered electrophiles.[1][2] The Fix: Use a weaker, buffered base system and a polar aprotic solvent to enhance nucleophilicity without increasing basicity.[1][2]

Optimized Protocol (SN2)
  • Solvent: DMF or DMSO is mandatory.[1][2] Acetonitrile is often too slow for this hindered system.[1][2]

  • Base: Switch from NaH to Cs2CO3 (Cesium Carbonate) . The "Cesium Effect" increases the solubility of the phenoxide and creates a "naked," highly reactive anion.[2]

  • Catalyst: Add TBAI (Tetrabutylammonium iodide, 10 mol%) . This converts the mesylate in situ to the more reactive iodide (Finkelstein condition), which is then displaced by the phenoxide.[2]

Reaction Setup:

N-Boc-3-mesyloxyazetidine (1.0 eq) + 2,5-dichlorophenol (1.1 eq) + Cs2CO3 (2.0 eq) + TBAI (0.1 eq) in DMF at 80°C.

Module C: Deprotection (The Yield Killer)

Removing the Boc group is where most yield is lost due to ring opening (polymerization) or water-solubility issues during workup.[2]

Common Issue: "My product vanished during workup."

Root Cause: The free amine (secondary azetidine) is highly polar and water-soluble.[2] Standard extraction (EtOAc/Water) leaves the product in the aqueous phase.[2] The Fix: Avoid aqueous workup entirely or use specific "salting out" techniques.[1][2]

Troubleshooting Flow: Deprotection

Deprotection Input N-Boc-Ether Acid TFA/DCM (1:4) Input->Acid Check Ring Opening? Acid->Check Safe Standard Workup Check->Safe No Risk Scavenger Protocol Check->Risk Yes (Impurity detected) Evaporate -> Resin Exchange (Dowex) Evaporate -> Resin Exchange (Dowex) Safe->Evaporate -> Resin Exchange (Dowex) Add Triethylsilane (cation scavenger) Add Triethylsilane (cation scavenger) Risk->Add Triethylsilane (cation scavenger)

Figure 2: Protocol for preventing cationic polymerization during deprotection.

Best Practice Protocol (TFA Removal)
  • Reagent: 4M HCl in Dioxane is often safer than TFA for azetidines, as the chloride counter-ion is less conducive to polymerization than the trifluoroacetate counter-ion in the absence of solvent.[1][2]

  • If using TFA: Use TFA:DCM (1:4) at 0°C .[1][2][3] Do not run at room temperature.[1][2]

  • Quenching: Do not use aqueous NaHCO3. The gas evolution and heat can open the ring.[2]

  • Isolation: Evaporate the acid/solvent completely. Redissolve the residue in MeOH and pass through a SCX-2 (Strong Cation Exchange) cartridge.

    • Wash with MeOH (removes non-basic impurities).[1][2]

    • Elute with 2M NH3 in MeOH.[1][2]

    • Result: Pure free amine without aqueous extraction.[1][2]

FAQ: Specific User Scenarios

Q: Can I use the 3-iodoazetidine instead of the mesylate? A: Yes, but 3-iodoazetidine is less stable. If you synthesize it, use it immediately.[1][2] The mesylate is a crystalline solid that can be stored.[1][2] For the 2,5-dichlorophenol reaction, the mesylate with TBAI catalysis is generally cleaner.[1]

Q: My final product is an oil, but I need a solid. How do I crystallize? A: The free base is likely an oil due to the ether linkage flexibility.[2] Form the oxalate or fumarate salt .[1][2]

  • Protocol: Dissolve free amine in minimal EtOH.[1][2] Add 1.0 eq Oxalic acid in hot EtOH. Cool slowly. The oxalate salt of 3-aryloxyazetidines is typically a stable, non-hygroscopic solid.[1][2]

Q: Why is there a peak at M+18 in my LCMS? A: That is likely the ring-opened hydrolysis product (1-amino-3-(2,5-dichlorophenoxy)propan-2-ol). This confirms your deprotection conditions are too harsh (too much water present or temperature too high).[1][2] Switch to anhydrous HCl/Dioxane.[1][2]

References

  • Mitsunobu Reaction on Azetidines

    • Hillier, M. C., & Chen, C. Y. (2006).[1][2][4] A straightforward synthesis of various 1,3-disubstituted azetidines. Journal of Organic Chemistry, 71(20), 7885-7887.[1][2]

    • [2]

  • Deprotection & Stability of Azetidines

    • Couty, F., & Evano, G. (2006).[1][2] Azetidines: New tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International, 38(5), 427-465.[1][2]

    • [2]

  • Phenol Alkylation Dynamics

    • Hughes, D. L. (1992).[1][2] The Mitsunobu Reaction. Organic Reactions, 42, 335-656.[1][2] (Foundational text on pKa/steric effects).

    • [2]

  • General Synthesis of 3-Aryloxyazetidines

    • Organic Chemistry Portal.[1][2] Synthesis of Azetidines.

Sources

Stability issues of 3-(2,5-Dichlorophenoxy)azetidine in solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with 3-(2,5-Dichlorophenoxy)azetidine. Here, we address potential stability issues in solution, offering troubleshooting advice and frequently asked questions to ensure the integrity of your experiments. Our recommendations are grounded in established principles of organic chemistry and proven laboratory practices.

Introduction to the Stability of 3-(2,5-Dichlorophenoxy)azetidine

3-(2,5-Dichlorophenoxy)azetidine is a molecule of interest in medicinal chemistry, incorporating a strained four-membered azetidine ring and a dichlorinated aromatic moiety. The inherent ring strain of the azetidine heterocycle makes it a valuable scaffold, but also a potential site of instability.[1][2] The stability of this compound in solution is primarily influenced by the integrity of the azetidine ring and the ether linkage, both of which can be susceptible to degradation under certain experimental conditions.

This guide will delve into the key factors affecting the stability of 3-(2,5-Dichlorophenoxy)azetidine, providing you with the knowledge to anticipate and mitigate potential degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 3-(2,5-Dichlorophenoxy)azetidine in solution?

A1: The main stability concerns stem from the reactivity of the azetidine ring and the potential cleavage of the ether bond. The strained four-membered azetidine ring is susceptible to ring-opening reactions, particularly under acidic conditions.[3][4] Additionally, the ether linkage can be cleaved under strong acidic conditions.

Q2: How does pH affect the stability of this compound?

A2: Acidic conditions are a significant concern. The nitrogen atom of the azetidine ring can be protonated in acidic media, which can catalyze ring-opening reactions.[3][4] This leads to the formation of undesired byproducts and a loss of the parent compound. The compound is expected to be more stable in neutral to moderately basic solutions.

Q3: Is 3-(2,5-Dichlorophenoxy)azetidine susceptible to oxidation?

A3: While the azetidine ring itself is not highly prone to oxidation, the electron-rich dichlorophenoxy ring could be susceptible to oxidative degradation under harsh conditions (e.g., presence of strong oxidizing agents). However, this is generally a lesser concern compared to hydrolytic instability.

Q4: What is the recommended solvent for dissolving and storing 3-(2,5-Dichlorophenoxy)azetidine?

A4: For short-term use, aprotic organic solvents such as DMSO, DMF, or acetonitrile are recommended. For long-term storage, it is advisable to store the compound as a solid at low temperatures (-20°C or -80°C) and protected from light. If a stock solution is required, prepare it fresh and store at low temperatures for a limited duration. Avoid prolonged storage in protic solvents, especially acidic aqueous solutions.

Q5: How can I monitor the stability of my compound during an experiment?

A5: The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6][] These methods can separate the parent compound from its degradation products, allowing for accurate quantification of its stability over time.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Observed Issue Potential Cause Troubleshooting Steps & Explanations
Loss of compound potency or activity over time in an aqueous buffer. Hydrolytic degradation. The azetidine ring is likely undergoing acid-catalyzed ring-opening, or the ether linkage is being cleaved. Solution: 1. Re-evaluate the pH of your buffer. If possible, adjust to a neutral or slightly basic pH. 2. Prepare fresh solutions of the compound immediately before use. 3. If the experiment requires acidic conditions, minimize the exposure time and temperature. 4. Include a time-course stability assessment in your experimental design to understand the degradation kinetics.
Appearance of unexpected peaks in HPLC or LC-MS analysis. Formation of degradation products. These new peaks could correspond to the ring-opened azetidine or the cleaved 2,5-dichlorophenol. Solution: 1. Conduct a forced degradation study (see protocol below) to intentionally generate and identify potential degradation products. This will help in confirming the identity of the unknown peaks. 2. Adjust your analytical method to ensure baseline separation of the parent compound and all major degradants.
Inconsistent experimental results between batches or on different days. Variable stability of stock solutions. Stock solutions, especially if not stored properly, can degrade over time, leading to variability in the effective concentration. Solution: 1. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. 2. Store stock solutions at -80°C for long-term stability. 3. Qualify the purity and concentration of your stock solution before critical experiments, especially if it has been stored for an extended period.
Precipitation of the compound from the solution. Poor solubility or compound degradation. The compound may have limited solubility in your chosen solvent system, or a degradation product may be less soluble. Solution: 1. Verify the solubility of the compound in your experimental medium. Consider using a co-solvent if necessary. 2. If precipitation occurs over time, it may be a sign of degradation. Analyze the precipitate and the supernatant separately to identify the components.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.[5][6][8][9][10]

Objective: To investigate the stability of 3-(2,5-Dichlorophenoxy)azetidine under various stress conditions.

Materials:

  • 3-(2,5-Dichlorophenoxy)azetidine

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system with a C18 column

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 3-(2,5-Dichlorophenoxy)azetidine in acetonitrile or methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep a solid sample of the compound at 105°C for 24 hours. Dissolve a known amount in the mobile phase for analysis.

    • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) and visible light for a defined period (e.g., 24 hours).

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base-stressed samples before injection.

    • Analyze all samples by a suitable HPLC or LC-MS method.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control.

    • Calculate the percentage of degradation. A degradation of 5-20% is generally considered suitable for method validation.[8]

    • Identify and characterize any significant degradation products using LC-MS.

Protocol 2: HPLC Method for Stability Assessment

Objective: To quantify the amount of 3-(2,5-Dichlorophenoxy)azetidine and its degradation products.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 30% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 230 nm
Injection Volume 10 µL

Visualization of Potential Degradation Pathways

The following diagrams illustrate the likely degradation pathways for 3-(2,5-Dichlorophenoxy)azetidine based on its chemical structure and general reactivity principles.

G cluster_main 3-(2,5-Dichlorophenoxy)azetidine cluster_acid Acidic Conditions (H+) cluster_strong_acid Strong Acidic Conditions (H+) A 3-(2,5-Dichlorophenoxy)azetidine B Protonated Azetidine A->B Protonation D Ether Cleavage Products (3-Hydroxyazetidine + 2,5-Dichlorophenol) A->D Ether Cleavage C Ring-Opened Product (e.g., Amino Alcohol) B->C Nucleophilic Attack (e.g., H2O)

Caption: Potential Acid-Catalyzed Degradation Pathways.

G cluster_workflow Forced Degradation Workflow A Prepare Stock Solution of 3-(2,5-Dichlorophenoxy)azetidine B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Sample at Time Points B->C D Neutralize (if necessary) C->D E Analyze by HPLC/LC-MS D->E F Identify & Quantify Degradants E->F

Caption: Experimental Workflow for Forced Degradation Studies.

References

  • Effect of 2,4-dichlorophenoxyacetic acid on the structure and function of developing chloroplasts. PubMed. [Link]

  • Effect of 2,4-Dichlorophenoxyacetic acid herbicide Escherichia coli growth, chemical, composition, and cellular envelope. USGS Publications Warehouse. [Link]

  • Effects of 2,4-dichlorophenoxyacetic acid exposure on dopamine D2-like receptors in rat brain. PubMed. [Link]

  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. ACS Publications. [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • (PDF) Biodegradation of 2, 4-dichlorophenol using Mycoplana dimorpha extracts and evaluation of kinetic parameters. ResearchGate. [Link]

  • Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. ResearchGate. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Resolve Mass. [Link]

  • 2,4-Dichlorophenoxyacetic acid. Wikipedia. [Link]

  • LCMS-guided detection of halogenated natural compounds. ResearchGate. [Link]

  • 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. PubMed. [Link]

  • Ether cleavage. Wikipedia. [Link]

  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. PMC - NIH. [Link]

  • Biodegradation of DDT [1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane] by the white rot fungus Phanerochaete chrysosporium. PubMed. [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]

  • Co-Metabolic Degradation of Dichloro Diphenyl Trichloroethane by a Defined Microbial Consortium. Science Alert. [Link]

  • Reactions of Ethers-Ether Cleavage. Chemistry Steps. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. IVT Network. [Link]

  • Dicofol degradation to p,p ‘-dichlorobenzophenone - A potential antiandrogen. Science of The Total Environment. [Link]

  • METHOD OF PREPARING FORCED DEGRADATION SAMPLES. ResearchGate. [Link]

  • Synthesis and Cleavage of Ethers. Longdom Publishing. [Link]

  • Degradation of pesticides. ALS Life Sciences. [Link]

Sources

Technical Support Center: Cellular Model Integrity Hub

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Cellular Model Integrity Hub. I am Dr. Aris Thorne, Senior Application Scientist. If you are here, you likely have a phenotype that looks "too good to be true," or conversely, conflicting data between two reagents that should be doing the same thing.

In my 15 years of fielding support tickets from drug discovery teams, I’ve learned that off-target effects are not just noise—they are the most common source of irreproducible data in cell biology.

This guide is not a generic list of tips. It is a system of causality and validation . We will treat your cellular model as a suspect until proven innocent. Below are the three most critical modules for validating your gene perturbation experiments.

Module 1: CRISPR/Cas9 – "Is my knockout phenotype an artifact?"

User Query: "I generated a KO cell line using CRISPR. The cells show a strong metabolic phenotype, but Reviewer #2 suggests this might be due to an off-target indel. I used a high-score gRNA from a standard algorithm. Isn't that enough?"

The Scientist’s Diagnosis: No, it is not enough. In silico algorithms predict where Cas9 might cut based on sequence homology, but they cannot predict where Cas9 actually cuts in the context of your specific cell type's chromatin accessibility. You need empirical, unbiased detection.

The Solution: GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing)

We do not rely on T7E1 assays for off-target validation; they are too insensitive (detection limit ~1-5%). Instead, we use GUIDE-seq , which captures double-strand breaks (DSBs) in living cells.[1][2][3]

The Mechanism

GUIDE-seq works by flooding the cell with a short, double-stranded oligodeoxynucleotide (dsODN) tag during the Cas9 RNP transfection. Cas9 creates a DSB, and the cell’s Non-Homologous End Joining (NHEJ) machinery mistakenly "pastes" this dsODN tag into the break. We then sequence specifically for this tag to find every cut site in the genome.

Protocol: Empirical Off-Target Detection
  • Transfection: Nucleofect your cells with Cas9 RNP + gRNA + GUIDE-seq dsODN tag (a specific 34bp sequence).

  • gDNA Extraction: Harvest cells 48–72 hours post-transfection.

  • Library Prep: Fragment gDNA and ligate adapters.

  • Targeted Amplification: Perform PCR using primers specific to the dsODN tag. This selectively amplifies only genomic regions where Cas9 cut and the tag was inserted.

  • NGS & Mapping: Sequence and map reads. Any locus with the tag is a confirmed off-target site.

Visualization: The GUIDE-seq Workflow

guide_seq_workflow Step1 Step 1: Nucleofection (Cas9 + gRNA + dsODN Tag) Step2 Step 2: Cas9 Cleavage (DSB Induction) Step1->Step2 Step3 Step 3: Tag Integration (NHEJ captures dsODN) Step2->Step3 Cellular Repair Step4 Step 4: Tag-Specific PCR (Amplifies only cut sites) Step3->Step4 gDNA Prep Step5 Step 5: NGS Mapping (Identify Off-Target Loci) Step4->Step5

Caption: Figure 1. GUIDE-seq logic flow. The dsODN tag acts as a molecular beacon, permanently marking every site Cas9 cuts for subsequent sequencing.

Module 2: RNA Interference (RNAi) – "Why do my two siRNAs give different results?"

User Query: "I used two different siRNAs targeting Gene X. siRNA #1 kills the cancer cells, but siRNA #2 does nothing. Western blot confirms both knock down Gene X by >80%. Which one is the truth?"

The Scientist’s Diagnosis: This is the classic "Seed Sequence" problem. siRNA #1 likely has an off-target toxicity . In RNAi, the "seed region" (nucleotides 2–8) dictates specificity. If the seed region of siRNA #1 matches the 3' UTR of an essential survival gene (even with imperfect complementarity elsewhere), it will kill the cells regardless of Gene X levels.

The Solution: The C911 Mismatch Control

Do not just use a "Scrambled Control." Scrambled sequences have different seed regions and do not control for seed-mediated off-target effects. You must use a C911 Control .

The Mechanism

The C911 control is identical to your active siRNA, except for nucleotides 9, 10, and 11, which are switched to their complements.[4][5][6]

  • On-Target: The mismatch at 9-11 disrupts the catalytic slicer activity of RISC, destroying on-target silencing.

  • Off-Target: The seed region (2-8) remains intact. Therefore, any off-target binding driven by the seed region is preserved.[5]

Interpretation:

  • If C911 Control recapitulates the phenotype (cell death) -> The effect is OFF-TARGET (driven by the seed).

  • If C911 Control loses the phenotype (cells live) -> The effect is ON-TARGET (driven by Gene X loss).

Data Comparison: CRISPR vs. RNAi Artifacts
FeatureCRISPR/Cas9 ArtifactsRNAi (siRNA/shRNA) Artifacts
Primary Cause DNA Double-Strand Breaks (DSBs)Seed sequence (nt 2-8) microRNA-like mimicry
Duration Permanent (Genomic Mutation)Transient (mRNA degradation)
Detection Method GUIDE-seq, CIRCLE-seqC911 Mismatch Control, Pool Deconvolution
Rescue Strategy cDNA with synonymous mutationscDNA (plasmid expression)

Module 3: The Gold Standard – Rescue Experiments

User Query: "I have validated my CRISPR off-targets and used C911 controls. I am 90% sure my data is real. How do I get to 100%?"

The Scientist’s Diagnosis: You need a self-validating system. The only way to prove that Loss of Gene X causes Phenotype Y is to restore Gene X and watch Phenotype Y disappear. This is called a Rescue Experiment .

The Protocol: cDNA Rescue with Synonymous Mutations

If you simply transfect wild-type (WT) cDNA into your CRISPR-edited cells, the Cas9 (if stably expressed) or the gRNA (if re-introduced) will cut the rescue plasmid, destroying it. You must engineer the rescue plasmid to be "invisible" to the gene editor.

Step-by-Step Engineering
  • Identify the PAM: Locate the Protospacer Adjacent Motif (PAM) your gRNA targets on the endogenous gene.

  • Mutate the PAM: In your rescue cDNA, use site-directed mutagenesis to change the PAM sequence silently (e.g., change a Leucine codon from CTT to CTC). This prevents Cas9 binding.

  • Mutate the Seed: If PAM mutation isn't possible, introduce 2-3 synonymous mutations in the seed region of the gRNA target site within the cDNA.

  • Transfection: Introduce this "Cas9-immune" cDNA into your knockout line.

Visualization: The Logic of Rescue

rescue_logic cluster_mech Mechanism Check WT Wild Type Cell (Phenotype: Normal) KO CRISPR KO (Phenotype: ABNORMAL) WT->KO Cas9 + gRNA Rescue cDNA Rescue (Phenotype: Normal) KO->Rescue + Synonymous cDNA Mech1 Endogenous Gene: DESTROYED KO->Mech1 Mech2 Rescue Plasmid: IMMUNE to Cas9 Rescue->Mech2

Caption: Figure 2. The Rescue Triangle. If the phenotype does not revert to Normal upon re-expression of the target, the initial phenotype was off-target.

References

  • Tsai, S.Q., et al. (2015).[1] GUIDE-seq enables genome-wide profiling of off-target cleavage by CRISPR-Cas nucleases.[1][2][3][7] Nature Biotechnology, 33, 187–197.[1][7] [Link]

  • Buehler, E., et al. (2012).[4][8][9] C911: A Bench-Level Control for Sequence Specific siRNA Off-Target Effects.[8] PLOS ONE, 7(12): e51942.[4][5][8] [Link]

  • Kleinstiver, B.P., et al. (2016).[1] High-fidelity CRISPR-Cas9 nucleases with no detectable genome-wide off-target effects.[1] Nature, 529, 490–495.[1] [Link]

  • Joubert, R., et al. (2020). Rescue of CRISPR/Cas9-mediated gene knockout by synonymous mutation. Methods in Molecular Biology. [Link]

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Validation & Comparative

Bridging the Divide: A Senior Scientist's Guide to Validating In Vitro Efficacy with In Vivo Models for Azetidine-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Scaffold and the Imperative of In Vivo Validation

In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a privileged scaffold.[1][2] This four-membered nitrogen-containing heterocycle is not merely a synthetic curiosity; its unique structural features—high ring strain, sp3-rich character, and conformational rigidity—confer advantageous physicochemical and pharmacokinetic properties to drug candidates.[3] These attributes can lead to enhanced solubility, improved metabolic stability, and better receptor selectivity, making azetidine-containing molecules highly attractive for development.[3][4] Several FDA-approved drugs, including baricitinib and cobimetinib, successfully incorporate the azetidine motif to optimize their clinical performance.[3]

However, the journey from a promising in vitro "hit" to a viable therapeutic is fraught with challenges. The controlled environment of a cell culture plate is a world away from the complex, dynamic system of a living organism.[5][6] Therefore, the rigorous validation of in vitro findings through well-designed in vivo models is not just a regulatory hurdle, but a fundamental necessity for successful drug development.[5] This guide provides a comparative framework for researchers, explaining the causal links between experimental choices and outlining the technical methodologies required to bridge the gap between the petri dish and preclinical efficacy for azetidine-based therapeutics.

Part 1: The In Vitro Foundation - Quantifying Potency and Cellular Effect

The initial stages of drug discovery rely on in vitro assays to efficiently screen and characterize compounds.[6] For azetidine derivatives, these assays are chosen to confirm target engagement and elucidate the subsequent cellular response.

The rationale is twofold:

  • Confirm On-Target Activity: Does the compound interact with its intended biological target with high affinity and specificity?

  • Verify Cellular Consequences: Does this interaction translate into a measurable, desired effect within a relevant cell model?

Commonly employed assays include:

  • Target-Based Assays: These biochemical assays isolate the target protein to measure direct interaction. For a novel azetidine-based STAT3 inhibitor, an Electrophoretic Mobility Shift Assay (EMSA) can directly measure the compound's ability to disrupt the STAT3:DNA complex, providing a clear IC50 value for target engagement.[7]

  • Cell-Based Functional Assays: These experiments assess the compound's effect in a more biologically relevant context. For azetidine analogs targeting vesicular monoamine transporter 2 (VMAT2), an inhibition assay using [3H]dopamine uptake in isolated synaptic vesicles provides a functional measure of potency (Ki).[8][9]

  • Cell Viability and Proliferation Assays: For cytotoxic agents, such as azetidin-2-ones developed for oncology, the MTT assay is a workhorse.[10] It quantifies the metabolic activity of cancer cell lines (e.g., SiHa, B16F10) after treatment, yielding an IC50 value that represents the concentration required to inhibit 50% of cell growth.[10][11]

Data Presentation: Illustrative In Vitro Profiles of Azetidine Candidates

The data below represents typical outcomes from an initial in vitro characterization campaign for two hypothetical azetidine-based drug candidates: an anti-cancer agent (AZD-STAT3i) and a CNS-active compound (AZD-VMAT2i).

Parameter AZD-STAT3i (Anticancer) AZD-VMAT2i (CNS) Rationale for Assay Selection
Target Signal Transducer and Activator of Transcription 3 (STAT3)Vesicular Monoamine Transporter 2 (VMAT2)Targets are implicated in cancer progression and neuropsychiatric disorders, respectively.
Target Engagement (IC50 / Ki) 0.75 µM (STAT3 DNA-Binding EMSA)[12]24 nM ([3H]Dopamine Uptake)[9]To confirm direct, potent interaction with the molecular target.
Cellular Potency (IC50) 1.5 µM (MDA-MB-231 Cell Viability)[7]N/ATo validate that target inhibition leads to a cytotoxic effect in a relevant cancer cell line.
Selectivity (IC50) > 15 µM (STAT1/STAT5 DNA-Binding)[12]> 10 µM (Nicotinic Receptors)[9]To ensure the compound's activity is specific to the intended target, minimizing potential off-target effects.

Part 2: The In Vivo Proving Ground - From Cellular Effect to Systemic Efficacy

While in vitro data establishes potential, in vivo studies are crucial for validating therapeutic efficacy in a complex biological system.[8] The choice of animal model is paramount and must be rationally justified by the drug's intended therapeutic application and mechanism of action.

  • Causality in Model Selection: For an anticancer agent like AZD-STAT3i, a human tumor xenograft model is the logical choice.[12] Implanting human triple-negative breast cancer (TNBC) cells into immunocompromised mice allows for the direct assessment of the compound's ability to inhibit tumor growth in a living system, providing a direct link to the intended clinical application.[12] For a CNS-targeting compound, a behavioral model that reflects the engagement of the target receptor is necessary to demonstrate physiological effect.[13]

  • The Role of Pharmacokinetics (PK) and Pharmacodynamics (PD): An in vivo study is not merely about efficacy. It provides invaluable insights into the drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile—collectively known as pharmacokinetics.[6] Understanding how a compound behaves within a living organism is critical, as poor metabolic stability or low bioavailability can render a highly potent in vitro compound completely ineffective in vivo.[3][7]

Visualization: The Drug Discovery & Validation Workflow

The following diagram illustrates the logical progression from initial concept to in vivo proof-of-concept for an azetidine-based therapeutic.

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase A Azetidine Library Design & Synthesis B Target-Based Screening (e.g., EMSA, Binding Assay) IC50 / Ki Determination A->B High-Throughput Screening C Cell-Based Functional Assays (e.g., MTT, Uptake Assay) EC50 / IC50 Determination B->C Confirm Cellular Activity D Lead Optimization (SAR Studies) C->D Refine Potency & Selectivity E Pharmacokinetic (PK) Studies (ADME Profiling) D->E Transition to In Vivo G Efficacy Studies (e.g., Tumor Growth Inhibition) E->G F Animal Model Selection (e.g., Xenograft, Behavioral) F->G H Toxicology & Safety Assessment G->H Validate Therapeutic Window I Candidate for IND-Enabling Studies H->I

Caption: Generalized workflow for the discovery and in vivo validation of azetidine-based compounds.

Part 3: Bridging the Gap - A Comparative Analysis of In Vitro vs. In Vivo Data

The ultimate test is whether in vitro potency translates to in vivo efficacy. Discrepancies are common and provide critical insights into a compound's drug-like properties.[5]

Let's revisit our hypothetical compounds, AZD-STAT3i and AZD-VMAT2i, and compare their performance.

Parameter AZD-STAT3i (Anticancer) AZD-VMAT2i (CNS)
In Vitro Potency (IC50/Ki) 1.5 µM (Cell Viability)24 nM (Target Binding)
In Vivo Model MDA-MB-231 Xenograft in MiceHead-Twitch Response in Mice[13]
In Vivo Efficacy (ED50 / Outcome) 50% Tumor Growth Inhibition at 25 mg/kgED50 = 1.5 mg/kg[13]
IVIVC Correlation Assessment Moderate Correlation: The compound is active in vivo, but requires a relatively high dose compared to its micromolar in vitro potency. This suggests potential issues with bioavailability, metabolic clearance, or tumor penetration that need to be addressed through further optimization.Strong Correlation: The nanomolar in vitro potency translates to a low effective dose in vivo. This indicates favorable pharmacokinetics (e.g., good blood-brain barrier penetration) and strong target engagement in the complex physiological environment of the brain.[14]

Why do discrepancies occur?

  • Pharmacokinetics (ADME): A compound may be rapidly metabolized by the liver or poorly absorbed from the gut, preventing it from reaching the target site at a sufficient concentration.[5][7]

  • Off-Target Effects: In a whole organism, a compound can interact with unintended targets, leading to toxicity or a blunted therapeutic effect.

  • Biological Complexity: The simplified environment of an in vitro assay cannot fully replicate the complex signaling networks, feedback loops, and cellular heterogeneity present in vivo.[6]

Part 4: Key Experimental Protocols

Scientific integrity demands reproducible methodologies. The following are detailed, self-validating protocols for key experiments in the validation workflow.

Protocol 1: In Vitro Cell Viability (MTT) Assay

This protocol is adapted from methodologies used to assess the cytotoxicity of azetidin-2-one derivatives.[10][11]

Objective: To determine the concentration of an azetidine compound that inhibits 50% of cancer cell growth (IC50).

Methodology:

  • Cell Seeding: Seed human cervical cancer (SiHa) cells in a 96-well plate at a density of 5 x 10³ cells/well. Allow cells to adhere by incubating for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of the azetidine test compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Vincristine).

  • Incubation: Incubate the treated plates for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: In Vivo Xenograft Tumor Model Study

This protocol is based on studies evaluating azetidine-based STAT3 inhibitors in breast cancer models.[12]

Objective: To evaluate the antitumor efficacy of an azetidine compound in a murine xenograft model.

Methodology:

  • Animal Acclimatization: Acclimatize female athymic nude mice (6-8 weeks old) for one week under standard laboratory conditions. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ triple-negative breast cancer (TNBC) cells (e.g., MDA-MB-231) in 100 µL of Matrigel into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth using caliper measurements (Tumor Volume = 0.5 x Length x Width²). When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).

  • Drug Administration: Prepare the azetidine compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer the compound daily via oral gavage at predetermined doses (e.g., 10, 25, 50 mg/kg). The control group receives the vehicle only.

  • Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor the animals for any signs of toxicity.

  • Study Endpoint: Continue treatment for 21-28 days or until tumors in the control group reach the predetermined size limit.

  • Data Analysis: Euthanize the mice and excise the tumors. Calculate the percent Tumor Growth Inhibition (% TGI) for each treatment group relative to the control group. Perform statistical analysis (e.g., ANOVA) to determine significance.

Conclusion

The azetidine scaffold represents a dynamic frontier in drug discovery, offering a unique combination of properties that can be leveraged to create next-generation therapeutics.[3] However, the promise shown in early in vitro experiments must be rigorously tested through carefully selected and executed in vivo models. The transition from a simple, controlled assay to a complex living system is the crucible in which a compound's true therapeutic potential is forged. By understanding the causality behind experimental choices, embracing detailed and reproducible protocols, and critically analyzing both correlating and discrepant data, researchers can successfully navigate this complex interface and translate innovative azetidine chemistry into meaningful clinical outcomes.

References

  • Translating In Vitro Data to In Vivo: Bridging the Gap in Drug Development - Infinix Bio. (2026).
  • In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. (n.d.).
  • In vivo, in vitro and in silico methods for small molecule transfer across the BBB. (2009). PubMed.
  • A Comparative Analysis of Azetidine Derivatives: In Vitro Efficacy vs. In Vivo Performance. (2025). Benchchem.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. (2022). PubMed.
  • In vitro to in vivo pharmacokinetic translation guidance. (2022). bioRxiv.
  • The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. (2025). Benchchem.
  • Validating In Vitro Efficacy of 2-(3-Chlorophenyl)azetidine: A Comparative In Vivo Analysis. (2025). Benchchem.
  • Azetidines. (n.d.). Enamine.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Journal of Medicinal Chemistry - ACS Publications.
  • Structures of some azetidine‐based drugs. (n.d.). ResearchGate.
  • Azetidines in Drug Discovery. (n.d.). PharmaBlock.
  • Computational Validation of Experimental Results for Bioactive Azetidine Derivatives. (2025). Benchchem.
  • Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. (n.d.). PubMed Central.
  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. (2013). PubMed Central.
  • Azetidine derivatives of tricyclic antidepressant agents. (1979). PubMed.

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Benchmarking 3-(2,5-Dichlorophenoxy)azetidine: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for benchmarking the novel compound 3-(2,5-Dichlorophenoxy)azetidine against established, approved drugs. Given the structural characteristics of this molecule, which includes a dichlorophenoxy moiety and an azetidine ring, we will proceed under the well-founded hypothesis that it may exhibit activity as a monoamine reuptake inhibitor. The azetidine ring is a privileged scaffold in medicinal chemistry, known for conferring favorable pharmacokinetic properties, while the dichlorophenoxy group is present in various biologically active compounds.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a structured approach to evaluating the potential of this novel chemical entity.

Introduction: The Rationale for Investigation

The confluence of a dichlorophenoxy group and an azetidine ring in 3-(2,5-Dichlorophenoxy)azetidine suggests a potential for interaction with biological targets within the central nervous system (CNS). The azetidine motif is found in several FDA-approved drugs, where it often enhances metabolic stability and receptor selectivity.[2] The dichlorophenoxy moiety is a known pharmacophore that can influence receptor binding and cellular uptake. While 2,4-Dichlorophenoxyacetic acid is a well-known herbicide that mimics plant auxins, the incorporation of the phenoxy ring into a more drug-like scaffold like azetidine warrants investigation into its effects on mammalian systems.[3][4]

Monoamine reuptake inhibitors are a cornerstone in the treatment of depression and other neuropsychiatric disorders.[5][6][7] These drugs function by blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and/or dopamine transporter (DAT), thereby increasing the extracellular concentrations of these key neurotransmitters.[6][7][8] This guide will focus on benchmarking 3-(2,5-Dichlorophenoxy)azetidine against approved drugs from the selective serotonin reuptake inhibitor (SSRI) and serotonin-norepinephrine reuptake inhibitor (SNRI) classes.

Comparator Drug Selection

For a robust and informative benchmark, it is crucial to select appropriate comparator drugs. The following approved drugs are proposed based on their well-characterized mechanisms of action and extensive clinical data.

Table 1: Selected Comparator Approved Drugs

Drug ClassDrug NamePrimary Mechanism of ActionKey Therapeutic Indications
SSRI SertralineSelective Serotonin Reuptake InhibitorMajor Depressive Disorder, Obsessive-Compulsive Disorder, Panic Disorder
SNRI VenlafaxineSerotonin and Norepinephrine Reuptake InhibitorMajor Depressive Disorder, Generalized Anxiety Disorder, Social Anxiety Disorder
SNRI DuloxetineSerotonin and Norepinephrine Reuptake InhibitorMajor Depressive Disorder, Generalized Anxiety Disorder, Neuropathic Pain

These comparators provide a spectrum of monoamine reuptake inhibition profiles, allowing for a nuanced assessment of 3-(2,5-Dichlorophenoxy)azetidine's activity.

Experimental Benchmarking Workflow

A systematic, multi-tiered approach is essential for a thorough evaluation. The following workflow outlines the key experimental stages, from initial screening to more detailed pharmacological characterization.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Activity cluster_2 Tier 3: In Vitro ADME & Advanced Cellular Models a In Vitro Transporter Binding Assays (SERT, NET, DAT) c In Vitro Reuptake Inhibition Assays (using synaptosomes or cell lines) a->c Determine functional potency b Initial Cytotoxicity Assessment (e.g., in HEK293 cells) e Metabolic Stability Assessment (microsomes, hepatocytes) b->e Guide dose selection d Selectivity Profiling (against a panel of receptors and ion channels) c->d Assess off-target effects c->e Correlate potency with stability g hERG Channel Patch Clamp Assay d->g Evaluate cardiac risk f Permeability Assays (e.g., PAMPA, Caco-2) e->f Predict oral bioavailability

Caption: A tiered experimental workflow for benchmarking novel compounds.

Tier 1: Primary Screening

The initial phase focuses on establishing whether 3-(2,5-Dichlorophenoxy)azetidine interacts with the primary targets of interest and exhibits a suitable preliminary safety profile.

Objective: To determine the binding affinity of 3-(2,5-Dichlorophenoxy)azetidine to the human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Methodology:

  • Preparation of Membranes: Utilize cell membranes prepared from HEK293 cells stably expressing the human SERT, NET, or DAT transporters.

  • Radioligand Binding:

    • For SERT: Use [³H]Citalopram as the radioligand.

    • For NET: Use [³H]Nisoxetine as the radioligand.

    • For DAT: Use [³H]WIN 35,428 as the radioligand.

  • Assay Conditions:

    • Incubate the cell membranes with the respective radioligand and a range of concentrations of 3-(2,5-Dichlorophenoxy)azetidine, Sertraline, Venlafaxine, and Duloxetine.

    • Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., fluoxetine for SERT).

  • Detection: After incubation, separate the bound from free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the inhibition constant (Ki) values by non-linear regression analysis of the competition binding curves using the Cheng-Prusoff equation.

Tier 2: Functional Activity

This stage aims to confirm that binding to the transporters translates into functional inhibition of neurotransmitter reuptake and to assess the compound's selectivity.

Objective: To measure the functional potency of 3-(2,5-Dichlorophenoxy)azetidine in inhibiting the reuptake of serotonin, norepinephrine, and dopamine.

Methodology:

  • Cell Culture: Use HEK293 cells stably expressing the human SERT, NET, or DAT transporters.

  • Neurotransmitter Uptake:

    • Pre-incubate the cells with a range of concentrations of 3-(2,5-Dichlorophenoxy)azetidine and the comparator drugs.

    • Initiate uptake by adding a mixture of [³H]serotonin, [³H]norepinephrine, or [³H]dopamine.

  • Termination of Uptake: After a short incubation period, terminate the uptake by washing the cells with ice-cold buffer.

  • Detection: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ values (the concentration of the compound that inhibits 50% of the neurotransmitter uptake) by non-linear regression of the concentration-response curves.

Tier 3: In Vitro ADME and Safety Assessment

The final in vitro stage evaluates the drug-like properties of the compound, which are critical for its potential as a therapeutic agent.

Objective: To evaluate the metabolic stability of 3-(2,5-Dichlorophenoxy)azetidine in liver microsomes.

Methodology:

  • Incubation: Incubate 3-(2,5-Dichlorophenoxy)azetidine at a low concentration (e.g., 1 µM) with human liver microsomes in the presence of NADPH.

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: Quench the reaction and analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.

  • Data Analysis: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise tabular format to facilitate direct comparison.

Table 2: Hypothetical Benchmarking Data Summary

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)SERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)Microsomal t₁/₂ (min)
3-(2,5-Dichlorophenoxy)azetidine Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
Sertraline 0.2-225-5025-3000.5-530-6030-35030-60
Venlafaxine 20-80200-500>100030-90250-600>100015-30
Duloxetine 0.5-55-20200-10001-1010-30250-120020-40

Note: Literature values for comparator drugs are provided as a reference range.

Signaling Pathway Context

The therapeutic effects of monoamine reuptake inhibitors are a consequence of the enhanced neurotransmission in key brain circuits involved in mood and emotional regulation.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron a Monoamine Neurotransmitters (Serotonin, Norepinephrine) c Vesicular Storage b Reuptake Transporters (SERT, NET) d Increased Neurotransmitter Concentration b->d Reuptake Blocked by 3-(2,5-Dichlorophenoxy)azetidine c->b Release e Postsynaptic Receptors d->e Enhanced Receptor Activation f Downstream Signaling (e.g., cAMP, CREB) e->f Signal Transduction g Therapeutic Effect (e.g., Antidepressant Action) f->g Gene Expression Changes

Caption: Mechanism of action of a putative monoamine reuptake inhibitor.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to the initial benchmarking of 3-(2,5-Dichlorophenoxy)azetidine. The proposed experiments will elucidate its binding affinity, functional potency, selectivity, and fundamental drug-like properties in comparison to established therapeutic agents. Positive outcomes from this in vitro profiling would provide a strong rationale for advancing the compound to in vivo models of depression and anxiety, as well as more extensive safety and pharmacokinetic studies. The systematic generation of high-quality, comparative data is paramount for making informed decisions in the drug discovery and development process.

References

  • Song, Y. (2013). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 55(11), 1049-1058. [Link]

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. [Link]

  • Couto, N., et al. (2018). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 16(35), 6423-6434. [Link]

  • Singh, G., et al. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 15(1), 1-35. [Link]

  • Mayo Clinic. (2025). Serotonin and norepinephrine reuptake inhibitors (SNRIs). [Link]

  • American Addiction Centers. (2025). Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs). [Link]

  • Sansone, R. A., & Sansone, L. A. (2014). Serotonin norepinephrine reuptake inhibitors: a pharmacological comparison. Innovations in Clinical Neuroscience, 11(3-4), 37–42. [Link]

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  • Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor. [Link]

  • Lytle, M. B., et al. (2010). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. Journal of Pharmacology and Experimental Therapeutics, 334(2), 658-669. [Link]

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